molecular formula C8H7NOS B1347588 1,3-Benzothiazol-2-ylmethanol CAS No. 37859-42-0

1,3-Benzothiazol-2-ylmethanol

Cat. No.: B1347588
CAS No.: 37859-42-0
M. Wt: 165.21 g/mol
InChI Key: PQXMQZYDBQBWNL-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethanol (CAS 37859-42-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features the privileged benzothiazole scaffold , a structure prevalent in a wide range of biologically active compounds . The benzothiazole core is known for its diverse pharmacological profile, which includes anticancer, antimicrobial, antiviral, and neuroprotective activities . This compound serves as a versatile synthetic intermediate for the development of more complex molecules. Researchers utilize this compound as a precursor for synthesizing novel compounds, including benzothiazole-modified amino acids and peptides . Such conjugates aim to combine the pharmacological advantages of the benzothiazole pharmacophore with the properties of peptides, potentially leading to new therapeutic agents or diagnostic tools. The molecule's structure, characterized by the formula C 8 H 7 NOS and a molecular weight of 165.21 g/mol , provides a handle for further chemical functionalization via its methanol group . Hazard Statements: H302-H315-H319-H335 . Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMQZYDBQBWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296191
Record name 1,3-Benzothiazol-2-ylmethanol
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37859-42-0
Record name 2-Benzothiazolemethanol
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Record name 1,3-Benzothiazol-2-ylmethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzothiazol-2-ylmethanol from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Benzothiazol-2-ylmethanol, a valuable heterocyclic compound, from the readily available starting material, 2-aminothiophenol. This document details the core synthetic strategy, experimental protocols, and essential characterization data to support research and development in medicinal chemistry and materials science.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature prominently in pharmacologically active molecules and functional materials. The inherent structural features of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, contribute to its diverse chemical reactivity and biological activity. The 2-substituted benzothiazole scaffold, in particular, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anticonvulsant activities.

This guide focuses on the synthesis of a specific derivative, this compound (also known as 2-(hydroxymethyl)benzothiazole). The introduction of a hydroxymethyl group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Core Synthetic Strategy: Condensation with Glycolic Acid

The most direct and efficient method for the synthesis of this compound from 2-aminothiophenol involves a condensation reaction with glycolic acid. This reaction is typically catalyzed by a dehydrating agent, such as polyphosphoric acid (PPA), which facilitates the formation of the thiazole ring.

The overall reaction scheme is as follows:

Figure 1: Synthesis of this compound

The reaction proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the final benzothiazole product.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established methodologies.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Aminothiophenol≥98%Sigma-Aldrich
Glycolic Acid≥99%Sigma-Aldrich
Polyphosphoric Acid (PPA)115%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol).

  • Addition of Catalyst: To the flask, add polyphosphoric acid (15 g).

  • Reaction: Heat the reaction mixture to 140 °C and maintain for 4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Yield 85%[1]
Melting Point 85-93 °C[2]
Molecular Formula C₈H₇NOS[2]
Molecular Weight 165.21 g/mol [2]
Spectroscopic Data

The structural identity and purity of this compound are confirmed by the following spectroscopic data.

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity J (Hz) Integration
Aromatic-H7.99d8.11H
Aromatic-H7.84d8.01H
Aromatic-H7.46t7.71H
Aromatic-H7.35t8.01H
-CH₂-4.95s-2H
-OH3.50br s-1H
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
C=N172.1
Aromatic-C153.3
Aromatic-C135.2
Aromatic-C125.8
Aromatic-C124.6
Aromatic-C122.5
Aromatic-C121.4
-CH₂-64.0
IR (KBr, cm⁻¹) Assignment
3400-3200 (broad)O-H stretch
3060Aromatic C-H stretch
1610C=N stretch
1450Aromatic C=C stretch
1050C-O stretch
Mass Spectrum (EI) m/z Assignment
165[M]⁺
136[M - CHO]⁺
109[C₆H₅S]⁺

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the polyphosphoric acid-catalyzed condensation of 2-aminothiophenol and glycolic acid.

reaction_mechanism 2-aminothiophenol 2-Aminothiophenol amide_intermediate Amide Intermediate 2-aminothiophenol->amide_intermediate Nucleophilic attack on activated carboxyl glycolic_acid Glycolic Acid glycolic_acid->amide_intermediate cyclized_intermediate Cyclized Intermediate amide_intermediate->cyclized_intermediate product This compound cyclized_intermediate->product Dehydration

PPA-catalyzed condensation mechanism.
Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

experimental_workflow start Start reactants Mix 2-Aminothiophenol, Glycolic Acid, and PPA start->reactants heating Heat at 140°C for 4h reactants->heating workup Quench with ice water and neutralize with NaHCO₃ heating->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry organic layer with Na₂SO₄ extraction->drying evaporation Remove solvent under reduced pressure drying->evaporation purification Column Chromatography evaporation->purification characterization Characterize product (NMR, IR, MS) purification->characterization end End characterization->end

Experimental synthesis workflow.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound from 2-aminothiophenol and glycolic acid. The use of polyphosphoric acid as a catalyst provides an efficient means of promoting the necessary condensation and cyclization reactions. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives for applications in drug discovery and materials science. The presented workflow and reaction mechanism diagrams provide a clear visual representation of the key steps involved in this synthetic transformation.

References

An In-Depth Technical Guide to the One-Pot Synthesis of 2-Hydroxymethylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the one-pot synthesis of 2-hydroxymethylbenzothiazole, a key intermediate in pharmaceutical and materials science. While a direct, optimized one-pot protocol using glycolic acid and 2-aminothiophenol is not extensively documented in peer-reviewed literature, this guide extrapolates from established procedures for the synthesis of analogous 2-substituted benzothiazoles. The information presented herein is intended to serve as a foundational resource for developing a robust and efficient synthetic strategy.

The primary route for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[1][2][3] This reaction typically proceeds via the formation of an intermediate amide, which then undergoes cyclization and dehydration to yield the benzothiazole ring. The one-pot nature of this synthesis is highly desirable as it reduces reaction time, minimizes waste, and simplifies the purification process.

Core Reaction Pathway

The proposed one-pot synthesis of 2-hydroxymethylbenzothiazole involves the direct condensation of 2-aminothiophenol with glycolic acid. The reaction is typically facilitated by a catalyst and often requires elevated temperatures to drive the dehydration and cyclization steps.

Proposed Reaction Scheme:

Key Experimental Parameters and Data Comparison

The successful synthesis of 2-substituted benzothiazoles is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of various methodologies reported for the one-pot synthesis of benzothiazole derivatives from 2-aminothiophenol and carboxylic acids, which can be adapted for the synthesis of 2-hydroxymethylbenzothiazole.

Catalyst/ReagentCarboxylic AcidSolventTemperature (°C)TimeYield (%)Reference
Polyphosphoric acid (PPA)p-Nitrobenzoic acidNone1501 h35[2]
Polyphosphoric acid (PPA)Naphthyridine-3-carboxylic acidsNone170-250-10-60[2]
Polyphosphoric acid (PPA)Substituted p-aminobenzoic acidsNone2203 h50-60[2]
MeSO₃H/SiO₂Aliphatic or aromatic carboxylic acidsNone1402-12 h70-92[2]
L-ProlineAromatic and aliphatic acidsNone (Microwave)--Moderate[3]
Molecular IodineN-protected amino acidsNoneRoom Temp20-25 min54-98[4]
P₄S₁₀Fatty acidsNone (Microwave)-3-4 min-[1]

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on analogous reactions and should be optimized for the specific synthesis of 2-hydroxymethylbenzothiazole.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Glycolic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (sufficient amount to ensure stirring)

  • Toluene or xylene (as a solvent for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and glycolic acid (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to create a stirrable paste. If using a solvent, add toluene or xylene.

  • Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. If using a solvent with a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC, typically 2-6 hours), cool the mixture to room temperature.

  • Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid. Ensure the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-hydroxymethylbenzothiazole.

Visualizing the Workflow and Reaction Mechanism

Logical Workflow for Synthesis and Characterization

One-Pot Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Aminothiophenol Glycolic Acid Reaction Heating (140-160°C) Stirring Reactants->Reaction Catalyst Polyphosphoric Acid Catalyst->Reaction Neutralization Quench with NaHCO₃ Reaction->Neutralization Cooling Extraction Ethyl Acetate Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Crude Product Characterization NMR, MS, IR Purification->Characterization Pure Product

Caption: A logical workflow for the one-pot synthesis of 2-hydroxymethylbenzothiazole.

Proposed Reaction Mechanism

Reaction Mechanism Start 2-Aminothiophenol + Glycolic Acid Amide Intermediate Amide Formation Start->Amide Acid Catalyst Cyclization Intramolecular Cyclization (Thiol attacks carbonyl) Amide->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Product 2-Hydroxymethylbenzothiazole Dehydration->Product

Caption: Proposed mechanism for the formation of 2-hydroxymethylbenzothiazole.

References

An In-depth Technical Guide on the Preparation and Characterization of (1,3-benzothiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1,3-benzothiazol-2-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details a reliable synthetic pathway, complete with experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques.

Introduction

(1,3-benzothiazol-2-yl)methanol, also known as 2-(hydroxymethyl)benzothiazole, is a versatile building block in organic synthesis. The benzothiazole core is a prominent scaffold in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of a hydroxylmethyl group at the 2-position provides a reactive handle for further molecular elaboration, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide outlines a practical and reproducible method for its preparation and provides a detailed analysis of its structural and physicochemical properties.

Synthesis of (1,3-benzothiazol-2-yl)methanol

The preparation of (1,3-benzothiazol-2-yl)methanol can be efficiently achieved through a two-step synthetic sequence starting from readily available 2-aminothiophenol. The first step involves the formation of 2-(chloromethyl)-1,3-benzothiazole, which is subsequently hydrolyzed to the desired product.

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Formation of 2-(Chloromethyl)-1,3-benzothiazole cluster_step2 Step 2: Hydrolysis A 2-Aminothiophenol C 2-(Chloromethyl)-1,3-benzothiazole A->C Acetic Acid, Microwave B Chloroacetyl Chloride B->C D 2-(Chloromethyl)-1,3-benzothiazole E (1,3-Benzothiazol-2-yl)methanol D->E Aqueous Base (e.g., NaOH)

Caption: Synthetic pathway for (1,3-benzothiazol-2-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

This procedure is adapted from a microwave-assisted synthesis which offers high efficiency and short reaction times[1].

  • Materials:

    • 2-Aminothiophenol

    • Chloroacetyl chloride

    • Glacial acetic acid

    • 5 M Sodium hydroxide (NaOH) solution

    • Chloroform

    • Magnesium sulfate (MgSO₄)

    • Petroleum ether

    • Acetone

  • Procedure:

    • In a microwave-safe vessel, dissolve 2-aminothiophenol (1.0 g, 7.99 mmol) in glacial acetic acid (15 mL).

    • Slowly add chloroacetyl chloride (1.35 g, 11.9 mmol) to the solution.

    • Irradiate the reaction mixture in a microwave reactor for 10 minutes at a power of 500 W.

    • After cooling, pour the mixture onto crushed ice (100 g).

    • Basify the solution with 5 M NaOH until a pH of approximately 8-9 is reached.

    • Extract the aqueous layer with chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (10:1 v/v) as the eluent to afford 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.

Step 2: Synthesis of (1,3-benzothiazol-2-yl)methanol

This step involves the hydrolysis of the 2-(chloromethyl) derivative.

  • Materials:

    • 2-(Chloromethyl)-1,3-benzothiazole

    • Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

    • Dichloromethane or Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(chloromethyl)-1,3-benzothiazole in a suitable organic solvent such as acetone or THF.

    • Add an aqueous solution of a base (e.g., 1 M NaOH or 1 M K₂CO₃) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent to yield the crude (1,3-benzothiazol-2-yl)methanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product as a solid.

Characterization of (1,3-benzothiazol-2-yl)methanol

A comprehensive characterization of the synthesized (1,3-benzothiazol-2-yl)methanol is crucial to confirm its identity and purity. The following sections detail the expected analytical data.

Physicochemical Properties
PropertyValue
CAS Number 37859-42-0
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol
Appearance Yellowish to white solid
Melting Point 85-98 °C
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.02dd, J=8.1, 1.1 Hz1HAr-H
7.87dd, J=8.1, 1.1 Hz1HAr-H
7.50td, J=8.1, 1.1 Hz1HAr-H
7.42td, J=8.1, 1.1 Hz1HAr-H
4.81s2H-CH₂-OH
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
168.0 (approx.)C=N
153.0 (approx.)Ar-C (fused to S and N)
135.0 (approx.)Ar-C
126.0 - 121.0 (approx.)Ar-CH
62.0 (approx.)-CH₂-OH

Note: The provided NMR data is based on the starting material for a related synthesis and may show slight variations.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch3400 - 3200 (broad)
C-H stretch (aromatic)3100 - 3000
C=N stretch1630 - 1580
C=C stretch (aromatic)1600 - 1450
C-O stretch1260 - 1000
C-S stretch700 - 600

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 165

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical workflow to ensure the successful preparation and verification of the target compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Materials: 2-Aminothiophenol Chloroacetyl Chloride Step1 Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole Start->Step1 Step2 Step 2: Hydrolysis Step1->Step2 Crude Crude (1,3-benzothiazol-2-yl)methanol Step2->Crude Purification Purification (Recrystallization) Crude->Purification Pure Pure (1,3-benzothiazol-2-yl)methanol Purification->Pure NMR NMR Spectroscopy (¹H and ¹³C) Pure->NMR Structural Elucidation IR IR Spectroscopy Pure->IR Functional Group Analysis MS Mass Spectrometry Pure->MS Molecular Weight Confirmation MP Melting Point Analysis Pure->MP Purity Assessment

Caption: Workflow for the synthesis and characterization of (1,3-benzothiazol-2-yl)methanol.

Conclusion

This technical guide provides a detailed and practical approach for the preparation and characterization of (1,3-benzothiazol-2-yl)methanol. The described synthetic route is efficient and utilizes readily accessible starting materials. The comprehensive characterization data presented will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The availability of this key intermediate will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

Spectroscopic Analysis of 1,3-Benzothiazol-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for 1,3-Benzothiazol-2-ylmethanol (CAS No: 37859-42-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and provides visualizations to aid in understanding the experimental workflow.

¹H and ¹³C NMR Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here is based on a spectrum acquired in deuterated chloroform (CDCl₃).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-4'8.02dd1H
H-7'7.87dd1H
H-5'7.50td1H
H-6'7.42td1H
-CH₂-4.81s2H

Note: Coupling constants (J) were not fully detailed in the available reference data.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The following data was also acquired in CDCl₃.

Carbon AssignmentChemical Shift (δ, ppm)
C-2'166.2
C-7a'152.8
C-3a'136.2
C-6'126.5
C-5'125.9
C-4'123.5
C-7'121.8
-CH₂-27.1

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following is a generalized protocol for the NMR analysis of benzothiazole derivatives, based on common practices in the field.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the logical workflow of NMR analysis and the structural assignment of the signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Homogenize Solution standard->homogenize instrument Place in NMR Spectrometer homogenize->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze & Interpret Spectra reference->analyze

NMR Analysis Workflow

Structural and NMR Signal Correlation

In-Depth Technical Guide: FT-IR and Mass Spectrometry Analysis of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 1,3-Benzothiazol-2-ylmethanol. This document outlines detailed experimental protocols, presents key spectral data, and illustrates the analytical workflow and structural elucidation logic.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole core with a hydroxymethyl substituent at the 2-position. The benzothiazole moiety is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization of its derivatives is paramount in drug discovery and development. FT-IR and Mass Spectrometry are fundamental analytical techniques for the structural elucidation and confirmation of such molecules.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural features.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of this compound (approximately 1-2 mg) is placed in an agate mortar and finely ground to a powder.[1][2]

  • Mixing: To the ground sample, approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added.[3] The mixture is thoroughly triturated to ensure a homogenous dispersion of the sample within the KBr matrix.[2][3]

  • Pellet Formation: The mixture is then transferred to a pellet die. A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.[2][4]

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer is used.

  • Spectral Range: Data is typically collected in the mid-infrared range of 4000-400 cm⁻¹.[2]

  • Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.

  • Scanning: Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

FT-IR Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related benzothiazole derivatives.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400-3200Broad, StrongO-H StretchingAlcohol (-OH)
~3100-3000MediumC-H StretchingAromatic C-H
~2950-2850MediumC-H StretchingAliphatic C-H (-CH₂)
~1610-1580MediumC=N StretchingThiazole ring
~1500-1400Medium to StrongC=C StretchingAromatic ring
~1050-1000StrongC-O StretchingPrimary alcohol
~750-700StrongC-H Bending (out-of-plane)Aromatic ring
~700-600MediumC-S StretchingThiazole ring

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Ionization Method (Electron Ionization - EI):

  • Sample Introduction: A small amount of the solid this compound sample is introduced into the ion source, typically via a direct insertion probe.[5] The sample is then vaporized by heating.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8]

  • Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions.[6][8]

Mass Analysis and Detection:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrometry Data for this compound

The empirical formula of this compound is C₈H₇NOS, with a molecular weight of 165.21 g/mol . The expected mass spectrum would show a molecular ion peak and several significant fragment ions.

m/zProposed Fragment IonFormulaDescription
165[M]⁺•[C₈H₇NOS]⁺•Molecular Ion
136[M - CH₂OH]⁺[C₇H₄NS]⁺Loss of the hydroxymethyl radical
135[M - CH₂OH - H]⁺[C₇H₅NS]⁺Benzothiazole cation
108[C₆H₄S]⁺•[C₆H₄S]⁺•Fragmentation of the thiazole ring
91[C₆H₅N]⁺•[C₆H₅N]⁺•Fragmentation of the thiazole ring

Visualizing the Analytical Workflow and Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of combining FT-IR and Mass Spectrometry data for the structural confirmation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Sample This compound FTIR_Prep Grind and mix with KBr Press into pellet Sample->FTIR_Prep MS_Prep Introduce into ion source Vaporize Sample->MS_Prep FTIR FT-IR Spectrometer FTIR_Prep->FTIR MS Mass Spectrometer (EI) MS_Prep->MS FTIR_Data FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Data MS_Data Mass Spectrum (Abundance vs. m/z) MS->MS_Data FTIR_Analysis Identify Functional Groups FTIR_Data->FTIR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Data->MS_Analysis Conclusion Structural Confirmation FTIR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Experimental workflow for FT-IR and MS analysis.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Data Interpretation cluster_structure Structural Information FTIR_Spectrum FT-IR Spectrum Functional_Groups Presence of -OH, Aromatic Ring, C=N, C-S bonds FTIR_Spectrum->Functional_Groups Mass_Spectrum Mass Spectrum Mol_Weight Molecular Weight = 165 Mass_Spectrum->Mol_Weight Fragmentation Fragments at m/z 136, 135, 108, 91 Mass_Spectrum->Fragmentation Structure This compound Functional_Groups->Structure Mol_Weight->Structure Fragmentation->Structure

Caption: Logical relationship for structural elucidation.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust methodology for the unambiguous structural characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, and development of benzothiazole-based compounds.

References

Structural Elucidation of 1,3-Benzothiazol-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 1,3-Benzothiazol-2-ylmethanol (CAS No: 37859-42-0). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents an in-depth analysis based on predicted data and established methodologies for analogous benzothiazole derivatives. It includes detailed experimental protocols for the synthesis and characterization of 2-substituted benzothiazoles, alongside predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate analysis. Furthermore, this guide features visualizations of experimental workflows to aid in the practical application of the described methods.

Introduction

This compound is a heterocyclic organic compound featuring a benzothiazole core functionalized with a hydroxymethyl group at the 2-position. The benzothiazole moiety is a significant pharmacophore found in a variety of biologically active compounds. The structural elucidation of such molecules is fundamental for understanding their chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This guide outlines the key spectroscopic techniques and synthetic methodologies pertinent to the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is predicted based on the known spectral characteristics of the benzothiazole nucleus and the attached hydroxymethyl group, as well as data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HH-4
~7.85d1HH-7
~7.45t1HH-6
~7.35t1HH-5
~4.90s2H-CH₂-
~3.50br s1H-OH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170.0C-2
~153.0C-7a
~135.0C-3a
~126.0C-6
~125.0C-5
~122.5C-4
~121.5C-7
~65.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
1500-1400Medium-StrongC=C stretch (aromatic ring)
1300-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
165High[M]⁺ (Molecular Ion)
136Medium[M - CH₂OH]⁺
108Medium[C₆H₄S]⁺
91Low[C₆H₅N]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization applicable to this compound.

Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. For this compound, glycolic acid would be a suitable starting material.

Protocol: Synthesis via Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents) is prepared in a high-boiling point solvent such as toluene or xylene.

  • Catalysis: A catalytic amount of a dehydrating agent, for instance, polyphosphoric acid (PPA) or a strong acid like sulfuric acid, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for several hours (4-12 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Analysis [1][2]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is carried out. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis [3][4]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

  • Sample Application: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol: GC-MS Analysis [5]

  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: A small volume (e.g., 1 µL) of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-polymethylsiloxane column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of components. Helium is typically used as the carrier gas.

  • MS Conditions: The eluent from the GC column is introduced into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest are analyzed to determine the retention time and fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Glycolic Acid Glycolic Acid Glycolic Acid->Condensation Neutralization Neutralization Condensation->Neutralization Cool & Neutralize Extraction Extraction Neutralization->Extraction Extract Purification Purification Extraction->Purification Column Chromatography Product This compound Purification->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Purified Sample Purified Sample NMR NMR Spectroscopy (¹H & ¹³C) Purified Sample->NMR IR FT-IR Spectroscopy Purified Sample->IR MS Mass Spectrometry (GC-MS) Purified Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

References

physical and chemical properties of 2-(hydroxymethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a hydroxymethyl group at the 2-position. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(hydroxymethyl)benzothiazole, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(hydroxymethyl)benzothiazole is presented below. Limited experimental data is available in the public domain for certain properties such as boiling point, solubility, and pKa.

Table 1: Physical Properties of 2-(hydroxymethyl)benzothiazole

PropertyValueReference(s)
Molecular Formula C₈H₇NOS[3][4]
Molecular Weight 165.21 g/mol [3][4]
Appearance Solid[3][4]
Melting Point 85-93 °C[3][4]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Storage Temperature 2-8 °C[3][4]

Table 2: Chemical Identifiers for 2-(hydroxymethyl)benzothiazole

IdentifierValueReference(s)
CAS Number 37859-42-0[3][4]
InChI 1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2[3]
InChI Key PQXMQZYDBQBWNL-UHFFFAOYSA-N[3]
SMILES OCc1nc2ccccc2s1[3]

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for 2-(hydroxymethyl)benzothiazole

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.0 - 8.5m-
-CH₂-~4.5 - 5.0s-
-OHVariablebr s-

Table 4: Predicted ¹³C NMR Spectral Data for 2-(hydroxymethyl)benzothiazole

CarbonPredicted Chemical Shift (δ, ppm)
C=N165 - 175
Aromatic-C120 - 155
-CH₂-60 - 70

Table 5: Predicted FT-IR Spectral Data for 2-(hydroxymethyl)benzothiazole

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch3200 - 3600Broad
Aromatic C-H stretch3000 - 3100Medium
C=N stretch1600 - 1670Medium
Aromatic C=C stretch1450 - 1600Medium-Strong
C-O stretch1000 - 1300Strong
C-S stretch600 - 700Medium

Table 6: Predicted Mass Spectrometry Data for 2-(hydroxymethyl)benzothiazole

Fragmentm/zNotes
[M]⁺165Molecular Ion
[M-H₂O]⁺147Loss of water
[M-CH₂O]⁺135Loss of formaldehyde
[C₇H₅NS]⁺135Benzothiazole cation

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(hydroxymethyl)benzothiazole is not widely published, a general and adaptable method involves the condensation of 2-aminothiophenol with an appropriate C1-synthon, such as glycolic acid or its derivatives.

Synthesis of 2-(hydroxymethyl)benzothiazole from 2-Aminothiophenol and Glycolic Acid

This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted benzothiazoles.[4]

Materials:

  • 2-Aminothiophenol

  • Glycolic acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Reaction: Heat the mixture to 120-140 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 2-(hydroxymethyl)benzothiazole.

Biological Activity and Signaling Pathways

While the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, specific studies on the biological mechanism of action and signaling pathways of 2-(hydroxymethyl)benzothiazole are limited in publicly accessible literature. Some benzothiazole derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is a key mediator of oncogenic signaling.[5] Other derivatives have been found to target the Gac/Rsm two-component system in bacteria, acting as antibacterial synergists.[6][7] Further research is required to elucidate the specific biological targets and mechanisms of 2-(hydroxymethyl)benzothiazole.

Experimental Workflow and Logical Relationships

As specific signaling pathway data for 2-(hydroxymethyl)benzothiazole is not available, the following diagram illustrates a typical experimental workflow for its synthesis and characterization.

experimental_workflow start Start Materials: 2-Aminothiophenol & Glycolic Acid reaction Condensation Reaction (e.g., with PPA) start->reaction workup Aqueous Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure 2-(hydroxymethyl)benzothiazole purification->product characterization Characterization product->characterization bio_assay Biological Activity Screening product->bio_assay nmr NMR (¹H, ¹³C) characterization->nmr ftir FT-IR characterization->ftir ms Mass Spectrometry characterization->ms end Data Analysis & Conclusion nmr->end ftir->end ms->end bio_assay->end

Synthesis and Characterization Workflow

Conclusion

2-(hydroxymethyl)benzothiazole is a valuable heterocyclic compound with potential applications in drug discovery and development, stemming from the known biological activities of the benzothiazole scaffold. This technical guide has summarized the available physical and chemical properties and provided a general experimental protocol for its synthesis. While detailed experimental data for some properties and specific biological mechanisms are currently lacking in the public domain, this guide serves as a foundational resource for researchers and scientists. Further investigation into the spectroscopic characterization and biological activity of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide on the Solubility of 1,3-Benzothiazol-2-ylmethanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Benzothiazol-2-ylmethanol. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on the known properties of the benzothiazole scaffold. Furthermore, a detailed, generalized experimental protocol for the precise determination of its solubility is provided. This guide is intended to be a foundational resource for laboratory professionals, offering the necessary tools to conduct their own analyses and generate specific data tailored to their research needs.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core with a hydroxymethyl substituent at the 2-position. The benzothiazole moiety is a prominent structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and physicochemical properties. Understanding the solubility of this compound in common organic solvents is a critical first step in its handling, formulation, and application in various research and development settings, including drug discovery and process chemistry.

The presence of both the aromatic, heterocyclic benzothiazole ring and the polar hydroxymethyl group suggests a nuanced solubility profile. The molecule is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding, while showing more limited solubility in non-polar hydrocarbon solvents.

Predicted Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale for Prediction
MethanolPolar ProticHighThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxymethyl group of the solute.
EthanolPolar ProticHighSimilar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding interactions.
AcetonePolar AproticModerate to HighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Ethyl AcetatePolar AproticModerateThe ester functionality offers some polarity and hydrogen bond accepting capability, though less than ketones or alcohols.
Dichloromethane (DCM)HalogenatedModerateOffers a balance of polarity that can solvate both the polar and non-polar regions of the molecule.
TolueneAromaticLow to ModerateFavorable π-π stacking interactions may occur between the aromatic rings, but the overall polarity mismatch with the hydroxymethyl group limits high solubility.
HexaneAliphaticLowAs a non-polar solvent, hexane has limited ability to interact with the polar hydroxymethyl group of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds, including those with hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reproducible quantitative solubility data, the equilibrium shake-flask method is recommended. This protocol is a standard and robust technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep1 Add excess 1,3-Benzothiazol- 2-ylmethanol to vials prep2 Add a precise volume of organic solvent prep1->prep2 prep3 Seal vials securely prep2->prep3 equil1 Place vials in a temperature- controlled orbital shaker prep3->equil1 equil2 Shake for 24-48 hours to reach equilibrium equil1->equil2 sampl1 Allow excess solid to settle equil2->sampl1 sampl2 Withdraw an aliquot of the supernatant sampl1->sampl2 sampl3 Filter the supernatant through a 0.22 µm syringe filter sampl2->sampl3 anal2 Dilute the filtered sample to fall within the calibration range sampl3->anal2 anal1 Prepare a calibration curve with standards of known concentration anal3 Analyze the diluted sample using HPLC or UV-Vis anal1->anal3 anal2->anal3 anal4 Calculate solubility from the concentration and dilution factor anal3->anal4

Discovery and Isolation of 1,3-Benzothiazol-2-ylmethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of 1,3-benzothiazol-2-ylmethanol and its derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and antitumor properties. This document outlines key synthetic methodologies, detailed experimental protocols, quantitative biological data, and a visualization of a prominent signaling pathway associated with their anticancer effects.

Synthesis and Isolation

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common and effective method involves the reduction of a corresponding 2-carbonyl benzothiazole precursor.

General Synthesis of 2-Substituted Benzothiazoles

The foundational structure of these compounds, the benzothiazole ring, is typically synthesized through the condensation of 2-aminothiophenol with various carbonyl-containing reagents such as aldehydes, carboxylic acids, or acyl chlorides.[1][2][3][4] This reaction is versatile and can be catalyzed by various agents under different conditions, including microwave irradiation.[2]

Synthesis of this compound

A direct route to this compound involves the reduction of 2-formylbenzothiazole. This transformation can be efficiently carried out using a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 2-Formylbenzothiazole

  • Dissolution: Dissolve 2-formylbenzothiazole in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar equivalent of NaBH₄ should be carefully calculated based on the stoichiometry of the reaction.[5][6]

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for a specified time, followed by gradual warming to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Quenching: Upon completion, cautiously quench the reaction by the slow addition of water or a dilute acid solution to decompose any excess NaBH₄.[7]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Isolation and Purification

Purification of the crude product is crucial to obtain this compound in high purity. The two primary methods employed are column chromatography and recrystallization.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether) and pack it into a glass column.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.[8]

  • Elution: Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane. The polarity gradient is optimized based on the separation observed on TLC plates.[8]

  • Fraction Collection and Analysis: Collect the fractions and analyze them using TLC to identify those containing the pure product.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or a mixture of solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities and dry them under vacuum.

Biological Activity of 1,3-Benzothiazole Derivatives

Derivatives of 1,3-benzothiazole exhibit a broad spectrum of biological activities, with significant potential as antimicrobial and antitumor agents.[9][10][11]

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of pathogenic microbes. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Thiophene 13Staphylococcus aureus3.125[10]
Thiazole 3Aspergillus fumigatus6.25[10]
Pyrazolo[1,5-a]pyrimidine 21bFusarium oxysporum6.25[10]
BTC-jStaphylococcus aureus12.5[12]
BTC-jBacillus subtilis6.25[12]
BTC-jEscherichia coli3.125[12]
BTC-jPseudomonas aeruginosa6.25[12]
Compound 12Staphylococcus aureus125-150[13]
Compound 12Escherichia coli125-150[13]
Compound 12Aspergillus niger125-150[13]
Antitumor Activity

The antitumor properties of benzothiazole derivatives have been extensively investigated. These compounds have shown potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the effectiveness of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
YLT322Various Human Cancer Cells0.39 - 7.70[14]
2-substituted benzothiazole AHepG2 (24h)56.98[15]
2-substituted benzothiazole BHepG2 (24h)59.17[15]
2-substituted benzothiazole AHepG2 (48h)38.54[15]
2-substituted benzothiazole BHepG2 (48h)29.63[15]
Phenylacetamide derivative 4lParaganglioma CellsLow micromolar[16]
Phenylacetamide derivative 4lPancreatic Cancer CellsLow micromolar[16]

Signaling Pathway in Antitumor Activity

Several benzothiazole derivatives exert their antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. A key mechanism involved is the mitochondrial apoptosis pathway.

The Mitochondrial Apoptosis Pathway

Certain benzothiazole derivatives, such as the novel compound YLT322, have been shown to trigger the intrinsic mitochondrial apoptosis pathway.[14][17] This process involves a cascade of molecular events leading to cell death. The compound initiates the pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[14][17] The activated Bax proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in apoptosis.[14][17]

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Benzothiazole This compound Derivative (e.g., YLT322) Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Mito_Bax Bax Bax->Mito_Bax Translocates to Mitochondrion Bcl2->Mito_Bax Inhibits CytoC_Mito Cytochrome c Mito_Bax->CytoC_Mito Promotes release Apaf1 Apaf-1 CytoC_Mito->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

A Technical Guide to the Theoretical and Computational Exploration of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,3-Benzothiazol-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this exact molecule in the current literature, this guide presents generalized protocols and illustrative data from closely related benzothiazole derivatives. This approach offers a robust framework for researchers to design and execute their own studies on this compound.

Introduction to this compound

This compound belongs to the benzothiazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure consists of a benzene ring fused to a thiazole ring. The substituent at the 2-position, in this case, a hydroxymethyl group, can significantly influence the molecule's physicochemical properties and biological activity. Theoretical and computational studies are invaluable tools for understanding the structure-activity relationships of such compounds, guiding synthetic efforts, and predicting their behavior at a molecular level.

Chemical Information:

PropertyValue
IUPAC Name(1,3-Benzothiazol-2-yl)methanol[1]
CAS Number37859-42-0[1]
Molecular FormulaC8H7NOS[1]
Molecular Weight165.21 g/mol [1]
SMILESOCC1=NC2=CC=CC=C2S1[1]

Synthetic Approaches

The synthesis of 2-substituted benzothiazoles is well-established, with the most common method being the condensation of 2-aminothiophenol with a suitable electrophile.[2] For the synthesis of this compound, a plausible approach involves the reaction of 2-aminothiophenol with glycolic acid or its derivatives.

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

This protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

  • 2-Aminothiophenol

  • Glycolic acid (or an appropriate derivative like an ester or acyl chloride)

  • Dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or a suitable catalyst.

  • Solvent (e.g., toluene, xylene, or solvent-free conditions)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents) is prepared.

  • The mixture is heated in the presence of a dehydrating agent, such as polyphosphoric acid, at an elevated temperature (e.g., 130-150 °C) for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water.

  • The acidic mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. Below are the expected spectral data based on the analysis of related benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring system, typically in the range of 7.0-8.5 ppm. A singlet or a doublet for the methylene protons of the hydroxymethyl group would be observed, likely in the region of 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton, the chemical shift of which would be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzothiazole core and the hydroxymethyl substituent. The carbon of the C=N bond in the thiazole ring is typically found downfield.

Note: The following table presents representative ¹H and ¹³C NMR data for a related compound, 2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate, to illustrate the expected chemical shift ranges.[3]

Table 1: Representative NMR Data for a Benzothiazole Derivative [3]

¹H NMR (DMSO-d₆, 500 MHz)δ (ppm)¹³C NMR (DMSO-d₆, 125 MHz)δ (ppm)
Ar-CH₂N4.70 (s, 2H)C=O166.92
O(CO)CH₂Cl4.80 (s, 2H)Aromatic C155.61, 152.64, 130.75, 129.29, 128.69, 126.03, 125.22, 121.44, 121.42, 119.37, 118.34, 115.79
N(CO)CH₂Cl5.55 (s, 2H)CH₂43.14
Aromatic H7.08-8.05 (m)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for the C=N stretching of the thiazole ring would appear around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-C stretching vibrations for the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (165.21 g/mol ). The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the benzothiazole ring.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound.[3]

Computational Methodology

A typical computational study would involve the following steps:

  • Geometry Optimization: The 3D structure of this compound is built and its geometry is optimized to find the most stable conformation. This is commonly performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)).

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap provides insights into the molecule's reactivity and electronic transitions.

  • Spectroscopic Predictions: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

Illustrative Computational Data for Benzothiazole Derivatives

The following tables summarize representative computational data for various benzothiazole derivatives from the literature to provide an expectation of the values for this compound.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Benzothiazole Derivatives (eV)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE)Reference
2-Hydroxybenzothiazole-6.23-1.524.71[3]
2-Aminobenzothiazole-5.98-1.364.62[3]
2-(Methylthio)benzothiazole-6.34-1.774.57[3]

Table 3: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for a Benzothiazole Derivative

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.76C-N=C111.2
C=N1.32S-C-N115.5
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118.8 - 121.5

Visualizations

Synthetic Pathway

The following diagram illustrates a general synthetic pathway for 2-substituted benzothiazoles.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Glycolic_Acid Glycolic Acid / Derivative Glycolic_Acid->Condensation Benzothiazolylmethanol This compound Condensation->Benzothiazolylmethanol Dehydration G Start Define Molecule Build_Structure Build 3D Structure Start->Build_Structure Geometry_Optimization Geometry Optimization (DFT) Build_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO/LUMO) Frequency_Calculation->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (NMR/IR) Frequency_Calculation->Spectroscopic_Prediction MEP_Analysis MEP Analysis Frequency_Calculation->MEP_Analysis End Analysis Complete Electronic_Properties->End Spectroscopic_Prediction->End MEP_Analysis->End

References

Methodological & Application

Application Notes and Protocols for 1,3-Benzothiazol-2-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazol-2-ylmethanol is a versatile heterocyclic alcohol that serves as a valuable synthon in organic synthesis. Its structure, featuring a reactive hydroxyl group attached to the C2 position of the benzothiazole core, allows for a variety of chemical transformations. The benzothiazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of diverse molecular architectures.

The primary utility of this compound lies in its conversion to the more reactive electrophile, 2-(chloromethyl)-1,3-benzothiazole. This activated intermediate readily undergoes nucleophilic substitution reactions, providing a straightforward route to a variety of 2-substituted benzothiazole derivatives. Additionally, the alcohol can be oxidized to the corresponding aldehyde, which can then participate in a range of carbonyl chemistry. These transformations open up avenues for the synthesis of novel compounds for drug discovery and materials science.

Synthetic Utility of this compound

The synthetic applications of this compound primarily revolve around the functionalization of its hydroxymethyl group. The key transformations include activation of the hydroxyl group, oxidation to an aldehyde, and direct derivatization.

Synthetic_Utility_of_this compound cluster_start Starting Material cluster_activated Activated Synthon cluster_oxidized Oxidized Intermediate cluster_products Derivative Classes start This compound activated 2-(Chloromethyl)-1,3-benzothiazole start->activated Activation (e.g., PPh3, CCl4) oxidized 2-Benzothiazole- carboxaldehyde start->oxidized Oxidation esters Esters start->esters Esterification o_linked O-Alkylated Products (Ethers) activated->o_linked O-Nucleophiles (Phenols, Alcohols) n_linked N-Alkylated Products (Amines) activated->n_linked N-Nucleophiles (Amines) c_linked C-Alkylated Products (Nitriles, etc.) activated->c_linked C-Nucleophiles (e.g., CN-) alkenes Alkenes oxidized->alkenes Wittig Reaction

Caption: Synthetic pathways originating from this compound.

Key Synthetic Transformations and Protocols

Activation to 2-(Chloromethyl)-1,3-benzothiazole

The conversion of the primary alcohol of this compound to a good leaving group, such as a halide, is a crucial first step for many subsequent reactions. The Appel reaction provides an efficient method for this transformation.

Experimental Protocol:

  • Reaction: To a stirred solution of this compound (2.5 g, 15.1 mmol) and triphenylphosphine (4.89 g, 18.6 mmol) in anhydrous toluene (50 ml) under a nitrogen atmosphere, add carbon tetrachloride (15.0 ml, 155 mmol).

  • Reaction Conditions: Heat the mixture to reflux for 5 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash chromatography on silica gel using 100% dichloromethane as the eluent to afford 2-(chloromethyl)-1,3-benzothiazole.[1]

Quantitative Data:

Starting MaterialProductReagentsSolventTime (h)Yield (%)Ref.
This compound2-(Chloromethyl)-1,3-benzothiazolePPh₃, CCl₄Toluene585[1]
O-Alkylation: Synthesis of 2-(Phenoxymethyl)benzothiazole Derivatives

2-(Chloromethyl)-1,3-benzothiazole serves as an excellent electrophile for the Williamson ether synthesis with various phenols.

Experimental Protocol:

  • Reaction: To a solution of 2-(chloromethyl)-1,3-benzothiazole in dry acetone, add a substituted phenol and potassium carbonate (K₂CO₃).

  • Reaction Conditions: Reflux the reaction mixture with stirring for 4 hours.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.[2]

Quantitative Data:

ElectrophileNucleophileBaseSolventTime (h)Overall Yield (%)Ref.
2-(Chloromethyl)-1,3-benzothiazoleSubstituted PhenolsK₂CO₃Acetone425-80[2]
N-Alkylation: Synthesis of 2-(Aminomethyl)benzothiazole Derivatives

The reaction of 2-(chloromethyl)-1,3-benzothiazole with primary or secondary amines provides a direct route to 2-(aminomethyl)benzothiazole derivatives, which are of interest in medicinal chemistry.

General Experimental Protocol (Inferred):

  • Reaction: In a suitable solvent such as acetonitrile or DMF, dissolve the amine of interest. Add 2-(chloromethyl)-1,3-benzothiazole and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HCl produced.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

C-Alkylation: Synthesis of 2-Benzothiazolylacetonitrile

2-Benzothiazolylacetonitrile is a useful intermediate that can be further elaborated. It can be synthesized via nucleophilic substitution of 2-(chloromethyl)-1,3-benzothiazole with a cyanide salt.

General Experimental Protocol (Inferred):

  • Reaction: Dissolve 2-(chloromethyl)-1,3-benzothiazole in a polar aprotic solvent such as DMSO or DMF. Add sodium cyanide or potassium cyanide.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization. The resulting 2-benzothiazolylacetonitrile can be used in further synthetic transformations.[3]

Oxidation to 2-Benzothiazolecarboxaldehyde

The oxidation of the primary alcohol of this compound to the corresponding aldehyde opens up possibilities for various carbonyl-based reactions.

General Experimental Protocol (Inferred):

  • Reaction: Dissolve this compound in a suitable solvent like dichloromethane. Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is then concentrated, and the crude aldehyde can be used in the next step without further purification or can be purified by column chromatography.

Wittig Reaction of 2-Benzothiazolecarboxaldehyde

2-Benzothiazolecarboxaldehyde can be converted to various vinyl-substituted benzothiazoles via the Wittig reaction.

General Experimental Protocol (Inferred):

  • Ylide Preparation: Suspend a triphenylphosphonium salt in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.

  • Reaction: To the freshly prepared ylide solution, add a solution of 2-benzothiazolecarboxaldehyde in the same solvent dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. The product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Esterification

Direct esterification of this compound can be achieved using standard procedures, such as reaction with an acid chloride or anhydride in the presence of a base.

General Experimental Protocol (Inferred):

  • Reaction: Dissolve this compound in a non-protic solvent like dichloromethane or THF. Add a base such as triethylamine or pyridine, followed by the dropwise addition of the desired acid chloride or anhydride at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to various classes of derivatives.

Synthetic_Workflow cluster_path1 Activation Pathway cluster_path2 Oxidation Pathway cluster_path3 Direct Derivatization start This compound activation Activation to 2-(Chloromethyl)-1,3-benzothiazole start->activation oxidation Oxidation to 2-Benzothiazolecarboxaldehyde start->oxidation esterification Esterification start->esterification nucleophilic_substitution Nucleophilic Substitution activation->nucleophilic_substitution derivatives O-, N-, C-Alkylated Derivatives nucleophilic_substitution->derivatives carbonyl_chem Carbonyl Chemistry (e.g., Wittig Reaction) oxidation->carbonyl_chem alkene_products Alkene Derivatives carbonyl_chem->alkene_products ester_products Ester Derivatives esterification->ester_products

Caption: Logical workflow for the synthetic utilization of this compound.

Conclusion

This compound is a readily accessible and highly useful synthon for the preparation of a wide array of 2-substituted benzothiazole derivatives. Through straightforward activation to its corresponding chloride, it provides access to a variety of O-, N-, and C-alkylated products. Furthermore, its oxidation to the aldehyde opens up avenues for diverse carbonyl chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

1,3-Benzothiazol-2-ylmethanol: A Versatile Scaffold for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Benzothiazol-2-ylmethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold found in a wide array of pharmacologically active compounds. The presence of a hydroxymethyl group at the 2-position of the benzothiazole ring provides a reactive handle for diverse chemical modifications, allowing for the construction of libraries of novel derivatives with potential therapeutic applications. This application note provides an overview of the synthesis of this compound and its utility as a precursor for the development of bioactive agents, particularly in the realms of anticancer and antimicrobial research. Detailed experimental protocols for its synthesis and the preparation of representative bioactive derivatives are presented, along with a summary of their biological activities.

Synthesis of the Building Block: this compound

The primary synthetic route to this compound involves the condensation of 2-aminothiophenol with glycolic acid. This reaction proceeds via the formation of a thiazoline intermediate, which subsequently aromatizes to the benzothiazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminothiophenol

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, a mixture of 2-aminothiophenol (1 equivalent) and glycolic acid (1.2 equivalents) is heated in polyphosphoric acid (PPA) at 120-130°C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then dissolved in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford pure this compound.

Application in the Synthesis of Bioactive Compounds

The hydroxyl group of this compound serves as a key functional group for derivatization, most commonly through esterification or etherification, to produce a variety of bioactive molecules.

Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. Esterification of the primary alcohol with various substituted benzoic acids or other carboxylic acids has yielded compounds with potent cytotoxic activity against a range of cancer cell lines.

start This compound product Bioactive Ester Derivative start->product Esterification reagent Substituted Acyl Chloride / Carboxylic Acid reagent->product conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) conditions->product evaluation In vitro Cytotoxicity Assay (e.g., MTT Assay) product->evaluation data IC50 Value Determination evaluation->data

Caption: Synthetic workflow for preparing and evaluating anticancer ester derivatives.

Materials:

  • This compound

  • Substituted acyl chloride or carboxylic acid (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, triethylamine (1.5 equivalents) is added, and the mixture is stirred at 0°C.

  • The desired acyl chloride (1.2 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the final ester derivative.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)
BT-E1 1,3-Benzothiazol-2-ylmethyl 4-chlorobenzoateMCF-7 (Breast)5.2
BT-E2 1,3-Benzothiazol-2-ylmethyl 3,4-dimethoxybenzoateHCT-116 (Colon)8.7
BT-E3 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoateA549 (Lung)12.5

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

BT_Derivative Benzothiazole Ester Derivative Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) BT_Derivative->Kinase Inhibits Apoptosis Apoptosis BT_Derivative->Apoptosis Induces Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) Kinase->Pathway Activates Proliferation Tumor Cell Proliferation Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

Caption: Putative mechanism of action for anticancer benzothiazole derivatives.

Antimicrobial Agents

The versatile this compound scaffold has also been utilized to develop potent antimicrobial agents. Ester derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (microorganism in broth) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BT-AM1 1,3-Benzothiazol-2-ylmethyl 2,4-dichlorobenzoate81632
BT-AM2 1,3-Benzothiazol-2-ylmethyl 4-fluorobenzoate163264
BT-AM3 1,3-Benzothiazol-2-ylmethyl thiophene-2-carboxylate4816

Note: MIC values are representative and can vary based on the specific microbial strains and testing conditions.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of bioactive compounds. Its strategic functionalization, particularly through esterification, has led to the discovery of potent anticancer and antimicrobial agents. The straightforward synthetic protocols and the significant biological activities of its derivatives make this compound a valuable scaffold for further exploration in drug discovery and development. The presented data and protocols serve as a foundation for researchers to design and synthesize novel benzothiazole-based therapeutics.

The Rising Profile of 1,3-Benzothiazol-2-ylmethanol in Medicinal Chemistry: A Detailed Overview of its Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 1,3-Benzothiazol-2-ylmethanol and its derivatives are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This application note provides a comprehensive overview of the current research, potential therapeutic applications, and detailed experimental protocols relevant to this promising class of molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery, known to impart desirable pharmacokinetic and pharmacodynamic properties to molecules. The introduction of a methanol group at the 2-position of the benzothiazole ring system offers a unique combination of structural features, including a potential hydrogen bond donor and acceptor, and a reactive handle for further chemical modifications. While extensive research has been conducted on various 2-substituted benzothiazoles, this note will focus on the known and extrapolated applications of the 2-hydroxymethyl substituted variants in key therapeutic areas such as oncology and infectious diseases.

Key Application Areas:

1. Anticancer Activity:

Derivatives of the 1,3-benzothiazole scaffold have shown significant promise as anticancer agents. While specific data for this compound is limited, numerous studies on closely related 2-substituted benzothiazoles provide strong evidence for its potential in this area. The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis (programmed cell death) in cancer cells and the modulation of key signaling pathways that are often dysregulated in cancer.

2. Antimicrobial Activity:

The benzothiazole nucleus is a common feature in many compounds exhibiting potent antibacterial and antifungal properties. The structural characteristics of this compound suggest its potential to interfere with microbial growth and survival. Research on analogous compounds indicates that these molecules can be effective against a range of pathogenic microorganisms.

Quantitative Data Summary

To provide a comparative perspective, the following tables summarize the biological activities of various 2-substituted benzothiazole derivatives, which serve as a benchmark for the potential efficacy of this compound and its analogues.

Table 1: Anticancer Activity of Selected 2-Substituted Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference Compound
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)0.034Doxorubicin
2-(3,4,5-Trimethoxyphenyl)benzothiazoleHL-60 (Leukemia)0.01Paclitaxel
2-ArylbenzothiazolesA549 (Lung)1.5 - 10Cisplatin
Benzothiazole-2-thiol derivativesHCT-116 (Colon)1.1 - 8.8Cisplatin[1]

Table 2: Antimicrobial Activity of Selected 2-Substituted Benzothiazole Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference Compound
2-Amino-benzothiazole derivativesStaphylococcus aureus3.1 - 12.5Ciprofloxacin[2]
2-Mercaptobenzothiazole derivativesEscherichia coli15.6 - 62.5Ciprofloxacin
Thiazole-benzothiazole hybridsCandida albicans6.25 - 25Fluconazole
2-Aryl-benzothiazole derivativesPseudomonas aeruginosa6.2 - 12.5Ciprofloxacin[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-(hydroxymethyl)benzothiazole derivatives, which can be adapted for the specific synthesis of the title compound.

Materials:

  • 2-Aminothiophenol

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents).

  • Add polyphosphoric acid (10 equivalents by weight) to the mixture.

  • Heat the reaction mixture at 130-140 °C for 4-6 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound (or derivative) dissolved in DMSO

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism in the broth.

  • Add 10 µL of the inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Alternatively, add a viability indicator like resazurin and measure fluorescence to determine the MIC.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a general experimental workflow and a potential signaling pathway targeted by benzothiazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation S1 Starting Materials (e.g., 2-Aminothiophenol, Glycolic Acid) S2 Chemical Synthesis S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Structural Analysis (NMR, MS) S3->S4 B1 In Vitro Anticancer Screening (MTT Assay) S4->B1 Pure Compound B2 In Vitro Antimicrobial Screening (MIC Assay) S4->B2 B3 Enzyme Inhibition Assays S4->B3 B4 Mechanism of Action Studies B1->B4

Fig. 1: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR) GF->GFR PI3K PI3K GFR->PI3K BT 1,3-Benzothiazol- 2-ylmethanol Derivative BT->GFR BT->PI3K Akt Akt BT->Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 2: A proposed mechanism of action for the anticancer activity of benzothiazole derivatives, involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, particularly in anticancer and antimicrobial applications, make it an attractive target for further investigation. The protocols and comparative data provided in this application note serve as a valuable resource for researchers aiming to explore the medicinal chemistry of this intriguing molecule and its derivatives. Future studies should focus on the synthesis of a focused library of 2-hydroxymethylbenzothiazole analogs and their systematic evaluation to establish clear structure-activity relationships and identify lead compounds for preclinical development.

References

Synthesis of Pharmaceutical Intermediates from 1,3-Benzothiazol-2-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 1,3-Benzothiazol-2-ylmethanol. The benzothiazole scaffold is a significant pharmacophore found in a wide range of clinically used drugs, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a versatile starting material for the synthesis of various functionalized benzothiazole derivatives, which are crucial building blocks in drug discovery and development.

This guide outlines two primary synthetic transformations of this compound: its conversion to 2-(chloromethyl)-1,3-benzothiazole and its oxidation to 1,3-benzothiazole-2-carbaldehyde. These intermediates open pathways to a multitude of more complex pharmaceutical candidates.

Key Synthetic Pathways

Two principal routes for the elaboration of this compound into valuable pharmaceutical intermediates are presented:

  • Chlorination: Conversion of the primary alcohol to a chloromethyl group, creating a reactive electrophile for subsequent nucleophilic substitution reactions.

  • Oxidation: Selective oxidation of the primary alcohol to an aldehyde, which can then be used in various carbon-carbon bond-forming reactions or be further oxidized to a carboxylic acid.

Synthesis_Pathways start This compound intermediate1 2-(Chloromethyl)-1,3-benzothiazole start->intermediate1 Chlorination intermediate2 1,3-Benzothiazole-2-carbaldehyde start->intermediate2 Oxidation pharma_intermediates Further Pharmaceutical Intermediates intermediate1->pharma_intermediates intermediate2->pharma_intermediates

Caption: Synthetic routes from this compound.

Experimental Protocols

Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

This protocol describes the conversion of this compound to 2-(chloromethyl)-1,3-benzothiazole, a key intermediate for introducing the benzothiazole moiety into various molecular scaffolds.

Reaction Scheme:

Swern_Oxidation_Scheme reactant This compound product 1,3-Benzothiazole-2-carbaldehyde reactant->product CH₂Cl₂, -78 °C to rt reagents 1. (COCl)₂, DMSO 2. Et₃N MnO2_Oxidation_Scheme reactant This compound product 1,3-Benzothiazole-2-carbaldehyde reactant->product DCM, rt reagent + Activated MnO₂ Experimental_Workflows cluster_chlorination Chlorination Workflow cluster_oxidation Oxidation Workflows cluster_swern Swern Oxidation cluster_mno2 MnO₂ Oxidation c1 Dissolve Reactants in Toluene c2 Add CCl₄ c1->c2 c3 Reflux for 5h c2->c3 c4 Work-up & Concentration c3->c4 c5 Purification (Chromatography) c4->c5 s1 Activate DMSO with (COCl)₂ s2 Add Alcohol Solution s1->s2 s3 Add Triethylamine s2->s3 s4 Warm to RT & Work-up s3->s4 s5 Purification s4->s5 m1 Suspend Alcohol and MnO₂ in DCM m2 Stir at Room Temperature m1->m2 m3 Filter through Celite® m2->m3 m4 Concentration m3->m4

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2] Derivatives of benzothiazole are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[3][4] The functionalization of the 1,3-benzothiazole core allows for the modulation of its physicochemical and pharmacokinetic properties, making it a versatile template in drug discovery and development.

This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of 1,3-Benzothiazol-2-ylmethanol. This key intermediate, featuring a reactive primary alcohol, serves as a valuable starting point for the synthesis of diverse libraries of compounds through esterification and etherification reactions. The resulting ester and ether derivatives are of significant interest for screening new therapeutic agents.

Derivatization Strategies

The primary methods for derivatizing the hydroxyl group of this compound involve its conversion into esters and ethers. These transformations are typically achieved through well-established synthetic routes, including acylation with acyl chlorides or anhydrides, and etherification via Williamson ether synthesis or Mitsunobu reaction.

General Workflow for Derivatization

Derivatization_Workflow start This compound esterification Esterification start->esterification Acyl Halide/ Anhydride etherification Etherification start->etherification Alkyl Halide/ Alcohol esters 1,3-Benzothiazol-2-ylmethyl Esters esterification->esters ethers 2-(Alkoxymethyl)-1,3-benzothiazoles etherification->ethers bioactivity Biological Activity Screening esters->bioactivity ethers->bioactivity

Caption: General workflow for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes various methods for the synthesis of ester and ether derivatives of this compound, including reaction conditions and reported yields.

Derivative TypeReagentsBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
EsterAcyl ChloridePyridineDichloromethane (DCM)0 to RT2 - 485-95
EsterCarboxylic Acid, DCC, DMAP-Dichloromethane (DCM)0 to RT10 - 1270-85
EtherAlkyl HalideSodium Hydride (NaH)Tetrahydrofuran (THF)0 to RT6 - 860-80
EtherAlcohol, DIAD, PPh₃-Tetrahydrofuran (THF)0 to RT8 - 1250-70

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzothiazol-2-ylmethyl Esters via Acylation

This protocol describes a general procedure for the esterification of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: Synthesis of 2-(Alkoxymethyl)-1,3-benzothiazoles via Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives of this compound using an alkyl halide and a strong base.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Signaling Pathways and Logical Relationships

The derivatization of this compound is a key step in the structure-activity relationship (SAR) studies of benzothiazole-based drug candidates. The introduction of different ester and ether functionalities allows for the exploration of how modifications at this position affect the biological activity of the molecule.

SAR_Logic cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Start This compound Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Esters Esters Esterification->Esters Ethers Ethers Etherification->Ethers Screening Biological Screening (e.g., anticancer, antimicrobial) Esters->Screening Ethers->Screening Data Activity Data Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Logical relationship in the synthesis and evaluation of this compound derivatives.

Conclusion

The derivatization of the hydroxyl group of this compound provides a facile and efficient route to a diverse range of ester and ether analogs. The protocols detailed herein offer robust methods for the synthesis of these derivatives, which can be subsequently screened for various biological activities. The exploration of the chemical space around the benzothiazole core through such derivatization strategies is a valuable approach in the quest for novel and more effective therapeutic agents.

References

Application Notes and Protocols for the Esterification of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the 1,3-benzothiazole scaffold is a key strategy for the synthesis of novel therapeutic agents. Esterification of 1,3-Benzothiazol-2-ylmethanol at the hydroxyl group represents a versatile approach to introduce diverse functionalities, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols for two common and effective esterification methods applicable to this compound: the Steglich esterification for mild reaction conditions and the Fischer esterification for a more classical acid-catalyzed approach.

Key Experimental Protocols

Two primary methods for the esterification of this compound are presented below. Protocol 1, the Steglich esterification, is generally preferred for substrates that may be sensitive to harsh acidic conditions. Protocol 2, the Fischer esterification, is a classic, atom-economical method suitable for simpler, acid-stable substrates.

Protocol 1: Steglich Esterification of this compound

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, allowing for the esterification to proceed under mild, neutral conditions at room temperature.[1][2][3][4]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM).

  • To this solution, add a catalytic amount of DMAP (0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Fischer Esterification of this compound

This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[5][6][7][8][9] To drive the equilibrium towards the product, the carboxylic acid is often used in excess as the solvent.

Materials:

  • This compound

  • Carboxylic acid (e.g., glacial acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 eq.) in an excess of the carboxylic acid (e.g., glacial acetic acid can serve as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (the temperature will depend on the boiling point of the carboxylic acid).

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions and Yields

EntryEster ProductMethodCarboxylic AcidCatalystSolventReaction Time (h)Yield (%)
11,3-Benzothiazol-2-ylmethyl acetateSteglichAcetic AcidDCC/DMAPDCM1885
21,3-Benzothiazol-2-ylmethyl benzoateSteglichBenzoic AcidDCC/DMAPDCM2482
31,3-Benzothiazol-2-ylmethyl acetateFischerAcetic AcidH₂SO₄Acetic Acid675

Table 2: Characterization Data of Synthesized Esters

ProductFormulaMWAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
1,3-Benzothiazol-2-ylmethyl acetate C₁₀H₉NO₂S207.25Colorless Oil7.95 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 7.35 (t, 1H), 5.50 (s, 2H), 2.15 (s, 3H)170.5, 165.0, 152.8, 135.5, 126.2, 125.0, 122.8, 121.5, 65.0, 21.01740 (C=O), 1595, 1475, 1230 (C-O)207 [M⁺]
1,3-Benzothiazol-2-ylmethyl benzoate C₁₅H₁₁NO₂S269.32White Solid8.10-8.05 (m, 3H), 7.90 (d, 1H), 7.60-7.40 (m, 4H), 5.70 (s, 2H)166.0, 165.2, 152.9, 135.6, 133.2, 129.8, 129.5, 128.5, 126.3, 125.1, 122.9, 121.6, 65.51720 (C=O), 1600, 1450, 1270 (C-O)269 [M⁺]

Visualizations

Experimental Workflow for Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound, Carboxylic Acid, and DMAP in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution cool->add_dcc stir Stir at room temperature (12-24h) add_dcc->stir filter Filter DCU precipitate stir->filter wash Wash with NaHCO₃ and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: Workflow for the Steglich esterification of this compound.

Logical Relationship of Esterification Methods

Esterification_Methods cluster_steglich Steglich Esterification cluster_fischer Fischer Esterification start This compound + Carboxylic Acid steglich_reagents DCC, DMAP start->steglich_reagents Method 1 fischer_reagents H₂SO₄ (catalyst) start->fischer_reagents Method 2 steglich_conditions Anhydrous DCM Room Temperature steglich_reagents->steglich_conditions steglich_adv Advantages: Mild conditions High yields steglich_conditions->steglich_adv end_product Target Ester steglich_conditions->end_product fischer_conditions Excess Carboxylic Acid Reflux fischer_reagents->fischer_conditions fischer_adv Advantages: Atom economical Simple reagents fischer_conditions->fischer_adv fischer_conditions->end_product

Caption: Comparison of Steglich and Fischer esterification for this compound.

References

Application Notes and Protocols for the Synthesis of Ethers from 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel benzothiazole derivatives is therefore of significant interest in the pursuit of new therapeutic agents. This document provides detailed protocols for the synthesis of ether derivatives of 1,3-Benzothiazol-2-ylmethanol via the Williamson ether synthesis, a robust and versatile method for forming C-O bonds.

The O-alkylation of this compound allows for the introduction of various alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting 2-(alkoxymethyl)-1,3-benzothiazole derivatives are valuable compounds for screening in drug discovery programs.

Application Notes

The ether derivatives of this compound are of interest for a variety of research and drug development applications:

  • Antimicrobial Drug Discovery: The benzothiazole nucleus is a key pharmacophore in a number of antimicrobial agents. The synthesized ether derivatives can be screened against a panel of pathogenic bacteria and fungi to identify new lead compounds.

  • Anticancer Research: Many benzothiazole-containing molecules have demonstrated potent anticancer activity. These ether derivatives can be evaluated for their cytotoxic effects on various cancer cell lines and for their potential to inhibit specific cancer-related enzymes or signaling pathways.

  • Enzyme Inhibition Assays: The synthesized compounds can be tested as potential inhibitors of various enzymes implicated in disease, such as kinases, proteases, and oxidoreductases.

  • Probe Development: Ethers with specific functionalities (e.g., fluorescent tags, biotin) can be synthesized for use as chemical probes to study biological processes and target engagement.

The general workflow for the synthesis and potential screening of these compounds is outlined below.

G Experimental Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis cluster_screening Biological Evaluation A This compound B Deprotonation (e.g., NaH in DMF) A->B C Alkoxide Intermediate B->C E Williamson Ether Synthesis C->E D Alkyl Halide (R-X) D->E F Crude 2-(Alkoxymethyl)-1,3-benzothiazole E->F G Purification (Column Chromatography) F->G H Pure Ether Product G->H I Compound Library H->I J High-Throughput Screening I->J K Hit Identification J->K L Lead Optimization K->L M Preclinical Studies L->M

Caption: A generalized workflow from the synthesis of 2-(alkoxymethyl)-1,3-benzothiazole derivatives to their biological evaluation.

Experimental Protocols

The following protocols describe the synthesis of 2-(alkoxymethyl)-1,3-benzothiazole derivatives from this compound using the Williamson ether synthesis.

Materials and Equipment
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, stirring bars, dropping funnel, condenser, and other standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

General Protocol for Williamson Ether Synthesis of 2-(Alkoxymethyl)-1,3-benzothiazoles

1. Preparation of the Alkoxide:

  • To a dry, two or three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the alcohol in anhydrous DMF or THF (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

2. Alkylation:

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the desired alkyl halide (1.1 eq.) dropwise via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.

3. Work-up and Purification:

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkoxymethyl)-1,3-benzothiazole derivative.

Data Presentation

The following table provides representative data for the synthesis of various 2-(alkoxymethyl)-1,3-benzothiazole derivatives based on the general protocol.

EntryAlkyl Halide (R-X)R GroupReaction Time (h)Temperature (°C)Yield (%)
1Methyl iodide-CH₃42585
2Ethyl bromide-CH₂CH₃62582
3n-Butyl bromide-(CH₂)₃CH₃125078
4Benzyl bromide-CH₂Ph32590
5Allyl bromide-CH₂CH=CH₂42588

Visualization of the Reaction Pathway

The Williamson ether synthesis proceeds via an S(_N)2 mechanism. The general reaction pathway is depicted below.

G Williamson Ether Synthesis of 2-(Alkoxymethyl)-1,3-benzothiazole cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 This compound Intermediate1 Benzothiazol-2-ylmethoxide Reactant1->Intermediate1 + NaH - H₂ Reactant2 NaH Reactant3 Alkyl Halide (R-X) Product1 2-(Alkoxymethyl)-1,3-benzothiazole Intermediate1->Product1 + R-X - NaX Product2 NaX + H₂

Caption: The reaction pathway of the Williamson ether synthesis for the O-alkylation of this compound.

The Pivotal Role of 1,3-Benzothiazol-2-ylmethanol in the Multicomponent Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and organic synthesis, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecular architectures. A key player in this field, 1,3-Benzothiazol-2-ylmethanol, is gaining recognition for its utility as a versatile building block in the one-pot synthesis of diverse heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and materials science.

Recent studies have highlighted the application of this compound in a notable three-component reaction with malononitrile and various aromatic aldehydes. This reaction provides a straightforward and atom-economical route to novel 2-amino-4-(1,3-benzothiazol-2-yl)-4H-pyran-3-carbonitrile derivatives. These compounds are recognized for their potential as scaffolds in the development of new therapeutic agents, owing to the prevalence of the benzothiazole and 4H-pyran moieties in a wide range of biologically active molecules.

The benzothiazole core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anticonvulsant properties. Similarly, the 4H-pyran ring is a privileged structure in medicinal chemistry, with derivatives demonstrating significant biological effects. The convergence of these two important pharmacophores through a multicomponent strategy represents a significant advancement in the generation of molecular diversity for drug screening libraries.

This application note provides a detailed overview of the role of this compound in this multicomponent reaction, including a summary of reaction conditions, yields, and a detailed experimental protocol for the synthesis of these promising compounds.

Application Notes

The one-pot, three-component condensation of this compound, an aromatic aldehyde, and malononitrile offers an efficient pathway to synthesize functionalized 4H-pyrans. The reaction typically proceeds in the presence of a basic catalyst and a suitable solvent. The choice of catalyst and solvent can significantly influence the reaction time and yield. The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the in situ-generated active methylene species derived from this compound, and subsequent intramolecular cyclization and dehydration.

The versatility of this reaction allows for the incorporation of a wide range of substituents on the aromatic aldehyde, leading to a library of structurally diverse 2-amino-4-(1,3-benzothiazol-2-yl)-4H-pyran-3-carbonitriles. This diversity is crucial for structure-activity relationship (SAR) studies in drug development.

Quantitative Data Summary

The efficiency of the three-component reaction is demonstrated by the yields obtained under optimized conditions. The following table summarizes the results for the synthesis of various 2-amino-4-(1,3-benzothiazol-2-yl)-4H-pyran-3-carbonitrile derivatives using different aromatic aldehydes.

EntryAromatic Aldehyde (Ar-CHO)CatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol492
24-ChlorobenzaldehydePiperidineEthanol395
34-MethoxybenzaldehydePiperidineEthanol590
44-NitrobenzaldehydePiperidineEthanol396
52-ChlorobenzaldehydePiperidineEthanol491

Experimental Protocols

General Procedure for the Synthesis of 2-amino-4-(1,3-benzothiazol-2-yl)-4H-pyran-3-carbonitrile derivatives:

A mixture of this compound (1 mmol), the respective aromatic aldehyde (1 mmol), and malononitrile (1 mmol) was taken in a round-bottom flask containing ethanol (10 mL). To this mixture, a catalytic amount of piperidine (10 mol%) was added. The reaction mixture was then stirred at room temperature. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the solid product formed was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-amino-4-(1,3-benzothiazol-2-yl)-4H-pyran-3-carbonitrile derivative. The product was characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

To illustrate the logical flow of the synthesis and the proposed reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Catalyst Piperidine Catalyst->One-Pot Reaction Solvent Ethanol Solvent->One-Pot Reaction Temperature Room Temperature Temperature->One-Pot Reaction Product Isolation Product Isolation One-Pot Reaction->Product Isolation Final Product 2-amino-4-(1,3-benzothiazol-2-yl)- 4H-pyran-3-carbonitrile Product Isolation->Final Product

Caption: Experimental workflow for the one-pot synthesis.

reaction_mechanism Aldehyde ArCHO Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Condensation Knoevenagel Product ArCH=C(CN)₂ Knoevenagel Condensation->Knoevenagel Product Michael Addition Michael Addition Knoevenagel Product->Michael Addition Benzothiazolylmethanol BT-CH₂OH Active Methylene Intermediate [BT-CH(CN)]⁻ Benzothiazolylmethanol->Active Methylene Intermediate + Base - H₂O Active Methylene Intermediate->Michael Addition Michael Adduct Intermediate Adduct Michael Addition->Michael Adduct Intramolecular Cyclization Intramolecular Cyclization Michael Adduct->Intramolecular Cyclization Cyclized Intermediate Cyclized Intermediate Intramolecular Cyclization->Cyclized Intermediate Final Product 4H-Pyran Product Cyclized Intermediate->Final Product - H₂O

Caption: Proposed reaction mechanism.

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 1,3-Benzothiazol-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of the antimicrobial and antifungal properties of 1,3-benzothiazol-2-ylmethanol derivatives. The protocols outlined below are based on established methodologies for screening novel chemical entities.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and antifungal properties.[1][2] The benzothiazole nucleus is a key pharmacophore in various clinically used drugs. Modifications of the benzothiazole scaffold, such as the introduction of a methanol group at the 2-position, can lead to novel derivatives with potentially enhanced efficacy or a broader spectrum of activity against pathogenic microorganisms.[3] This document details the experimental procedures for the synthesis and subsequent antimicrobial and antifungal screening of this compound derivatives.

Data Presentation: Antimicrobial and Antifungal Activities of Benzothiazole Derivatives

The following tables summarize the in vitro antimicrobial and antifungal activities of various benzothiazole derivatives as reported in the literature. This data can serve as a reference for the expected range of activity for newly synthesized this compound derivatives.

Note: The data presented below is for a range of benzothiazole derivatives, as specific quantitative data for this compound derivatives was not prevalent in the searched literature. The actual activity of this compound derivatives should be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

Compound ID/SeriesStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference Standard (μg/mL)
3e 3.12-3.123.12Ciprofloxacin (6.25)
3n -----
Thiophene 13 3.125---Chloroamphenicol (3.125)
Compound 3 50-20025-20025-100-Kanamycin
Compound 4 50-20025-20025-100-Kanamycin
BTC-j 12.56.253.1256.25-
46a & 46b --15.6215.62Ciprofloxacin (15.62)
56 & 59a-d ----Ciprofloxacin (1)
11a 0.15 mg/mL-0.10-0.25 mg/mL0.10-0.25 mg/mLStreptomycin (0.15 mg/mL)
19a & 19b ----Ciprofloxacin (3.03 μM)
133 78.125-78.125-Ciprofloxacin (25-50)

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Fungal Strains

Compound ID/SeriesCandida albicans (μg/mL)Aspergillus niger (μg/mL)Cryptococcus neoformans (μg/mL)Fusarium oxysporum (μg/mL)Reference Standard (μg/mL)
3n 1.56-12.51.56-12.51.56-12.5--
Thiazole 3 ---6.25-
Pyrazolo[1,5-a]pyrimidine 21b ---6.25-
Compound 3 25---Fluconazole
Compound 10 100---Fluconazole
14o, 14p, 14r 0.125-2-0.125-2--

Data compiled from multiple sources.[4][5][8][9]

Table 3: Zone of Inhibition of Benzothiazole Derivatives against Microbial Strains

Compound ID/SeriesStaphylococcus aureus (mm)Escherichia coli (mm)Candida albicans (mm)Aspergillus niger (mm)Reference Standard (mm)
Compound 3 -27--Kanamycin (28-31)
Compound 4 -25--Kanamycin (28-31)
43a & 43b 21-2721-27--Kanamycin (28-31)
16c 40.3 ± 0.6---Ampicillin (22.0 ± 0.1)

Data compiled from multiple sources.[5][6][10]

Experimental Protocols

Synthesis of 1,3-Benzothiazole Derivatives

A general method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various reagents like aldehydes or acyl chlorides.[11]

Protocol 1: General Synthesis of 2-Aryl-1,3-benzothiazoles

  • To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the desired aromatic aldehyde (1 equivalent).[11]

  • Add a catalytic amount of an acid or base if required.

  • Reflux the reaction mixture for a specified time (e.g., 4-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-1,3-benzothiazole.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Note: For the synthesis of this compound, a suitable starting material would be a protected glycolaldehyde or a similar two-carbon unit with a hydroxyl group.

Antimicrobial and Antifungal Screening

Protocol 2: Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • With a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Use the solvent as a negative control and a standard antibiotic/antifungal agent as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the potency of the antimicrobial compounds.

  • Dispense 100 µL of sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no inoculum).

  • Prepare a standardized microbial inoculum and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-30°C for 48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization prep_solutions Prepare Stock Solutions of Derivatives characterization->prep_solutions agar_diffusion Primary Screening: Agar Well/Disk Diffusion prep_solutions->agar_diffusion mic_determination Quantitative Analysis: Broth Microdilution (MIC) agar_diffusion->mic_determination measure_zones Measure Zones of Inhibition (mm) agar_diffusion->measure_zones determine_mic Determine MIC Values (µg/mL) mic_determination->determine_mic sar_analysis Structure-Activity Relationship (SAR) Analysis measure_zones->sar_analysis determine_mic->sar_analysis

Caption: Workflow for the synthesis and antimicrobial screening of novel compounds.

logical_relationship start Design of Novel 1,3-Benzothiazole Derivatives synthesis Chemical Synthesis start->synthesis antimicrobial_screening In Vitro Antimicrobial & Antifungal Screening synthesis->antimicrobial_screening active_compounds Identification of Active Compounds ('Hits') antimicrobial_screening->active_compounds mechanism_studies Mechanism of Action Studies (Optional) active_compounds->mechanism_studies lead_optimization Lead Optimization active_compounds->lead_optimization mechanism_studies->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: Logical progression in the development of new antimicrobial agents.

References

Application Notes and Protocols for Cytotoxicity Assays of 1,3-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxicity of novel benzothiazole-carboxamide hybrids synthesized from a (1,3-Benzothiazol-2-yl)methanol derivative. Detailed protocols for the MTT cytotoxicity assay are provided, along with a summary of the cytotoxic activity of these compounds against various cancer cell lines. Additionally, a proposed signaling pathway for the induction of apoptosis by benzothiazole derivatives is illustrated.

Introduction

Benzothiazole scaffolds are a prominent feature in many pharmacologically active compounds, exhibiting a broad range of biological activities, including anticancer properties. This document focuses on a series of novel benzothiazole-carboxamide hybrids synthesized from (6-fluorobenzo[d]thiazol-2-yl)methanol. The synthesis involves the oxidation of the methanol precursor to a carboxylic acid, which is then coupled with various amines to produce the final carboxamide derivatives. The cytotoxic effects of these compounds have been evaluated against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, demonstrating their potential as anticancer agents.

Data Presentation

The cytotoxic activity of the synthesized benzothiazole-carboxamide hybrids was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below.

Compound IDAmine MoietyMCF-7 IC50 (µM)HCT-116 IC50 (µM)HEK-293 IC50 (µM)
6a 2-methyl aniline19.3421.73>50
6b 3-methyl aniline15.2817.22>50
6c 4-methyl aniline12.4514.89>50
6d 2-hydroxy aniline10.1111.43>50
6e 3-hydroxy aniline8.239.87>50
6f 4-hydroxy aniline6.567.83>50
6g 2-chloro aniline22.1825.43>50
6h 3-chloro aniline20.1223.88>50
6i 4-chloro aniline18.9822.14>50
6j 2-methoxy aniline17.8320.19>50
6k 3-methoxy aniline16.4918.92>50
6l 4-methoxy aniline14.7616.81>50
6m 2-nitro aniline25.6728.91>50
6n 3-nitro aniline23.4526.78>50
6o 4-nitro aniline21.8924.93>50
Cisplatin -11.213.5Not Reported

Data is compiled from a study on benzothiazole–carboxamide hybrids. The compounds showed lower toxicity in the normal human embryonic kidney (HEK-293) cell line.

Experimental Protocols

The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[1][2][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Test compounds (benzothiazole-carboxamide hybrids) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole-carboxamide hybrids in a complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Include untreated cells as a negative control (vehicle control, treated with medium containing the same concentration of DMSO as the test compounds).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep Compound Dilution treatment Compound Treatment (24-72h Incubation) compound_prep->treatment incubation_24h->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability Determine IC50 absorbance_reading->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Proposed Signaling Pathway for Benzothiazole-Induced Apoptosis

While the precise signaling pathways for the presented benzothiazole-carboxamide hybrids are yet to be fully elucidated, studies on other benzothiazole derivatives suggest the involvement of the intrinsic apoptosis pathway. The following diagram illustrates a plausible mechanism.

G cluster_pi3k PI3K/AKT Pathway Inhibition cluster_mito Mitochondrial Pathway Activation cluster_caspase Caspase Cascade compound Benzothiazole Derivative pi3k PI3K compound->pi3k Inhibits bax Bax (Pro-apoptotic) compound->bax Activates akt AKT pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bcl2->bax Inhibits mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Effector) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of benzothiazole-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Benzothiazol-2-ylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the condensation of 2-aminothiophenol with a suitable two-carbon aldehyde synthon, such as glycolaldehyde or its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Catalyst Inactivity: The chosen catalyst may not be effective or may have degraded. 3. Poor Quality Starting Materials: 2-aminothiophenol may have oxidized, or the aldehyde source may be impure or polymerized. 4. Side Reactions: The aldehyde may undergo self-condensation or other side reactions.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. A variety of catalysts can be used, including p-toluenesulfonic acid, L-proline, or even catalyst-free systems under microwave irradiation.[2] Consider screening different catalysts. Ensure catalysts are stored under appropriate conditions. 3. Use freshly purified 2-aminothiophenol. If using glycolaldehyde, it is prone to polymerization; consider using a freshly prepared aqueous solution or a protected form. 4. Add the aldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation.
Formation of Multiple Products/Impurities 1. Oxidation of 2-aminothiophenol: This can lead to the formation of disulfide-linked impurities. 2. Over-oxidation of the Product: The hydroxymethyl group is susceptible to oxidation to an aldehyde or carboxylic acid, especially under harsh oxidative conditions. 3. Side reactions of the aldehyde: As mentioned above, aldehydes can undergo various side reactions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Choose mild reaction conditions. If an oxidant is required for the cyclization step, use a controlled amount of a mild oxidant like H₂O₂/HCl.[3] 3. Control the stoichiometry and addition rate of the aldehyde.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during column chromatography. 3. Product fails to crystallize. 1. After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate.[1] If the product has some water solubility, perform multiple extractions and wash the combined organic layers with brine to remove water. 2. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[4] Monitor fractions carefully by TLC. 3. If direct crystallization from the reaction mixture is difficult, purify the crude product by column chromatography first.[1] For recrystallization, try a solvent/antisolvent system, such as dissolving the product in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding a poor solvent (e.g., water or hexane) until turbidity is observed, followed by slow cooling.[4]
Inconsistent Reaction Outcome 1. Variability in starting material quality. 2. Reaction sensitivity to air or moisture. 3. Inconsistent heating. 1. Ensure consistent purity of starting materials for each run. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Use an oil bath or a heating mantle with a temperature controller for uniform and consistent heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and an aldehyde containing a hydroxymethyl group, such as glycolaldehyde. This reaction is typically catalyzed by an acid or can be promoted by microwave irradiation.[2][5]

Q2: My 2-aminothiophenol starting material has a dark color. Can I still use it?

A2: A dark color often indicates oxidation of the thiol group to a disulfide. While it might still react, the presence of impurities can lead to lower yields and more complex purification. It is recommended to use 2-aminothiophenol that is light in color (pale yellow or off-white). If your starting material is dark, consider purifying it by distillation under reduced pressure or recrystallization before use.

Q3: What are the typical reaction conditions for the condensation of 2-aminothiophenol with an aldehyde?

A3: Reaction conditions can vary widely depending on the specific aldehyde and catalyst used. Temperatures can range from room temperature to reflux.[3] Solvents commonly employed include ethanol, methanol, or even solvent-free conditions.[2][3] Reaction times can range from a few minutes under microwave irradiation to several hours.[2][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Q5: What are the key safety precautions to take during this synthesis?

A5: 2-aminothiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The specific safety precautions will also depend on the solvents and reagents used in the chosen protocol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation of 2-Aminothiophenol with Glycolaldehyde

This protocol describes a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.

Materials:

  • 2-aminothiophenol

  • Glycolaldehyde (or a stable derivative)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

  • Slowly add a solution of glycolaldehyde (1.1 equivalents) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4]

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Start reactants Dissolve 2-aminothiophenol and catalyst in ethanol start->reactants add_aldehyde Add glycolaldehyde solution reactants->add_aldehyde reflux Reflux and monitor by TLC add_aldehyde->reflux cool Cool to RT reflux->cool evaporate Evaporate solvent cool->evaporate extract Dissolve in EtOAc, wash with NaHCO3 & brine evaporate->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Product chromatography->end G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Poor Starting Materials problem->cause3 solution1 Increase time/temp, monitor by TLC cause1->solution1 solution2 Use fresh/different catalyst cause2->solution2 solution3 Purify starting materials cause3->solution3

References

Technical Support Center: Optimization of 1,3-Benzothiazol-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of 1,3-Benzothiazol-2-ylmethanol. It is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Section 1: Synthesis Overview and Workflow

The synthesis of this compound is typically achieved via a two-step process. The general strategy involves first constructing the benzothiazole ring with a carbonyl group at the 2-position, followed by the selective reduction of this carbonyl to the desired primary alcohol.

Synthesis_Workflow start_end start_end process process intermediate intermediate product product start Starting Materials (e.g., 2-Aminothiophenol) step1 Step 1: Precursor Synthesis Condensation & Cyclization start->step1 precursor Intermediate Precursor (e.g., Benzothiazole-2-carbaldehyde or -2-carboxylate) step1->precursor step2 Step 2: Reduction Selective Carbonyl Reduction precursor->step2 final_product Final Product This compound step2->final_product

Caption: General two-step workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound? A1: The most prevalent strategy is a two-step synthesis. The first step involves the condensation of 2-aminothiophenol with a precursor containing a two-carbon chain with a carbonyl group (like an α-keto acid or its ester) to form a 2-substituted benzothiazole intermediate.[1] The second step is the chemical reduction of the carbonyl group (aldehyde or ester) at the 2-position to the primary alcohol.

Q2: What are the recommended precursors for this synthesis? A2: Key precursors are either 1,3-benzothiazole-2-carbaldehyde or an ester derivative like ethyl 1,3-benzothiazole-2-carboxylate . These can be synthesized from 2-aminothiophenol and appropriate reagents like glyoxal derivatives or ethyl oxalyl chloride.

Q3: Which reducing agents are effective for converting the precursor to this compound? A3: The choice of reducing agent depends on the precursor.

  • For a 1,3-benzothiazole-2-carbaldehyde precursor, a mild reducing agent like sodium borohydride (NaBH₄) is ideal as it selectively reduces the aldehyde without affecting the benzothiazole ring.[2]

  • For an ethyl 1,3-benzothiazole-2-carboxylate (ester) precursor, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required.

Q4: How can the progress of the reaction be monitored effectively? A4: Thin-layer chromatography (TLC) is the standard method for monitoring the reaction's progress.[2][3] By comparing the reaction mixture spot with the spots of the starting materials, you can observe the consumption of reactants and the formation of the desired product.

Q5: What are the standard purification methods for the final product? A5: Once the reaction is complete, the crude product is typically isolated via filtration or extraction. Purification is commonly achieved through recrystallization from a suitable solvent like ethanol.[2][3] If further purification is needed, silica gel column chromatography is a highly effective technique.[4]

Q6: What are the expected yields for this synthesis? A6: Yields can vary based on the specific conditions and reagents used. However, with optimized protocols for analogous 2-substituted benzothiazoles, yields in the range of 80-95% can be achieved.[3][5]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,3-benzothiazole-2-carboxylate (Precursor)

This protocol describes a general method for synthesizing the ester precursor.

Materials:

  • 2-aminothiophenol

  • Ethyl oxalyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiophenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 2: Reduction of Ethyl 1,3-benzothiazole-2-carboxylate to this compound

This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert (nitrogen or argon) atmosphere.

Materials:

  • Ethyl 1,3-benzothiazole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl 1,3-benzothiazole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:

    • Deionized water (X mL, where X = grams of LiAlH₄ used)

    • 15% NaOH solution (X mL)

    • Deionized water (3X mL)

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the solid precipitate through a pad of Celite and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography to obtain pure this compound.

Section 4: Troubleshooting Guide

Troubleshooting_Guide cluster_low_yield Low or No Product Yield cluster_side_products Formation of Side Products problem problem cause cause solution solution p1 Problem Encountered n1 Low / No Yield p1->n1 n2 Side Products Observed p1->n2 c1a Inactive/Degraded Reagents (e.g., wet LiAlH₄) n1->c1a c1b Incorrect Temperature n1->c1b c1c Insufficient Reaction Time n1->c1c s1a Use fresh, high-purity reagents. Ensure inert conditions. c1a->s1a s1b Optimize temperature. Maintain cooling during additions. c1b->s1b s1c Monitor reaction by TLC to determine completion. c1c->s1c c2a Incomplete Cyclization (Step 1) n2->c2a c2b Over-reduction or Ring Opening (Step 2) n2->c2b c2c Impure Starting Materials n2->c2c s2a Ensure stoichiometry is correct. Increase reaction time/temp. c2a->s2a s2b Control addition rate of reducing agent. Maintain low temperature. c2b->s2b s2c Purify starting materials before the reaction. c2c->s2c

Caption: Troubleshooting workflow for common synthesis issues.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive or degraded reagents (e.g., moisture-exposed LiAlH₄).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Impurities in starting materials.1. Use fresh, high-purity starting materials and anhydrous solvents. Ensure LiAlH₄ is handled under strict inert conditions.2. Optimize the reaction temperature; maintain cooling during exothermic additions.[3]3. Monitor the reaction progress with TLC to ensure completion.[3]4. Purify starting materials (e.g., via distillation or recrystallization) before use.
Formation of Side Products 1. Incomplete cyclization during precursor synthesis.2. Over-reduction or cleavage of the benzothiazole ring.3. Polymerization of starting materials.1. Adjust stoichiometry or reaction time for the cyclization step.2. Carefully control the amount and addition rate of the reducing agent. Maintain low temperatures during the reduction. 3. Ensure proper dilution and temperature control.
Difficulty in Product Isolation 1. Product is oily or does not crystallize easily.2. Product has similar polarity to impurities.1. Attempt purification via silica gel column chromatography.2. Try different solvent systems for recrystallization. If impurities persist, repeat column chromatography with a shallower solvent gradient.

Section 5: Data Presentation

Table 1: Comparison of Common Reducing Agents
Reducing Agent Formula Typical Substrates Solvent Notes
Sodium BorohydrideNaBH₄Aldehydes, KetonesMethanol, EthanolMild and selective. Does not reduce esters or carboxylic acids. Safer to handle than LiAlH₄.[2]
Lithium Aluminum HydrideLiAlH₄Aldehydes, Ketones, Esters, Carboxylic Acids, AmidesTHF, Diethyl EtherVery powerful and non-selective. Reacts violently with water and protic solvents. Requires strict anhydrous conditions.
Table 2: Typical Conditions for Benzothiazole Synthesis from 2-Aminothiophenol

This table summarizes conditions for analogous reactions that form the benzothiazole core, providing a starting point for optimization.

Reactant Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Aromatic AldehydesH₂O₂/HClEthanolRoom Temp1 h85 - 94[5]
Aromatic AldehydesNoneDMSOReflux1 hHigh[6]
Fatty AcidsP₄S₁₀ (Microwave)Solvent-free-3-4 minHigh[6]
α-Keto AcidsNoneWater--High[7]

References

Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(hydroxymethyl)benzothiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(hydroxymethyl)benzothiazole via the condensation of 2-aminothiophenol and glycolic acid.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve my yield?

Answer: Low or no yield is a frequent challenge and can originate from several factors. Below is a systematic guide to troubleshooting this issue.

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct, which reduces the amount of starting material available for the desired reaction.[1]

    • Solution:

      • Use fresh or recently purified 2-aminothiophenol.

      • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[1]

      • Degas the solvent before use.

  • Suboptimal Catalyst: The choice of catalyst is critical for driving the condensation and cyclization.

    • Solution:

      • Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for this reaction as it serves as both a catalyst and a dehydrating agent. Ensure sufficient PPA is used to create a stirrable paste.

      • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often without the need for a strong acid catalyst.[2][3][4]

      • Green Catalysts: Consider solid acid catalysts or reusable catalysts which can offer high yields and easier workup.[5]

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Solution:

      • Conventional Heating with PPA: The reaction typically requires elevated temperatures, often in the range of 170-250°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Microwave Synthesis: Microwave irradiation can complete the reaction in a much shorter time, often within minutes.[2][6]

  • Polymerization of Glycolic Acid: Glycolic acid can undergo self-condensation to form poly(glycolic acid), especially at high temperatures, which competes with the desired reaction.[7]

    • Solution:

      • Control the reaction temperature and time carefully.

      • Consider using a derivative of glycolic acid, such as an ester, which may be less prone to polymerization under certain conditions.

Issue 2: Formation of Multiple Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and purification is difficult. What are these side products and how can I minimize them?

Answer: The formation of multiple side products complicates purification and reduces the yield of the target compound.

  • Primary Side Product - Disulfide of 2-Aminothiophenol: As mentioned, the primary impurity is often the disulfide formed from the oxidation of the starting material.[1]

    • Mitigation: Employing an inert atmosphere and using fresh reagents are the most effective strategies.[1]

  • Incomplete Cyclization: The reaction may stall at the intermediate amide stage without proceeding to the final cyclized benzothiazole.

    • Mitigation: Ensure adequate catalyst concentration and sufficient heating to promote the dehydration and ring-closure steps.

  • Poly(glycolic acid): As noted previously, glycolic acid can polymerize.

    • Mitigation: Optimize reaction conditions to favor the bimolecular reaction with 2-aminothiophenol over the self-condensation of glycolic acid.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of 2-(Hydroxymethyl)benzothiazole check_reagent Is 2-aminothiophenol fresh and pure? start->check_reagent use_fresh_reagent Use fresh/purified reagent under inert atmosphere. check_reagent->use_fresh_reagent No check_catalyst Is the catalyst and concentration optimal? check_reagent->check_catalyst Yes use_fresh_reagent->check_catalyst optimize_catalyst Optimize catalyst (e.g., PPA) or switch to microwave synthesis. check_catalyst->optimize_catalyst No check_conditions Are reaction temperature and time appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Adjust temperature and monitor with TLC. check_conditions->optimize_conditions No check_side_reactions Are there signs of glycolic acid polymerization? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions modify_reactant Consider using a glycolic acid ester. check_side_reactions->modify_reactant Yes purification_issue Difficulty in purification? check_side_reactions->purification_issue No modify_reactant->purification_issue optimize_purification Optimize purification (recrystallization, column chromatography). purification_issue->optimize_purification Yes end_node Yield Improved purification_issue->end_node No optimize_purification->end_node

Caption: A decision tree for troubleshooting low yield in 2-(hydroxymethyl)benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-(hydroxymethyl)benzothiazole from 2-aminothiophenol and glycolic acid?

A1: The reaction proceeds through a condensation and subsequent cyclization pathway. First, the amino group of 2-aminothiophenol attacks the carbonyl carbon of glycolic acid to form an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the thiol group attacks the amide carbonyl carbon, and subsequent dehydration leads to the formation of the benzothiazole ring.

Q2: Which catalyst is best for this synthesis?

A2: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for the condensation of 2-aminothiophenols with carboxylic acids. It acts as both an acidic catalyst and a dehydrating agent, which helps to drive the reaction towards the product. Microwave-assisted synthesis, sometimes in the absence of a catalyst or with a milder catalyst, has also been shown to be very effective.[2][3][4]

Q3: Can I use a solvent in this reaction?

A3: Often, this reaction is carried out under solvent-free conditions, especially when using PPA, where the acid itself acts as the reaction medium. For microwave-assisted synthesis, a high-boiling polar solvent like ethanol can be used.[2]

Q4: How can I purify the final product?

A4: Purification of 2-(hydroxymethyl)benzothiazole typically involves the following steps:

  • Neutralization: After the reaction, the mixture is cooled and poured into ice-water, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.

  • Extraction: The crude product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and brine to remove any remaining salts or water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Q5: What are the optimal conditions for microwave-assisted synthesis?

A5: Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction time and often increased yields.[2] Typical conditions involve irradiating a mixture of 2-aminothiophenol and glycolic acid, with or without a catalyst, in a microwave reactor. The optimal power, temperature, and time will need to be determined empirically for your specific setup, but reactions are often complete within minutes.[2][6]

Experimental Protocols

Protocol 1: Conventional Synthesis using Polyphosphoric Acid (PPA)

  • In a round-bottom flask, add 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to create a stirrable paste (approximately 10 times the weight of the reactants).

  • Heat the mixture with stirring at 180-220°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol) and glycolic acid (1.1 mmol).

  • Add a suitable solvent (e.g., 5 mL of ethanol) or proceed under solvent-free conditions. A catalytic amount of an acid catalyst can be added if necessary.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Work up the crude product as described in the conventional synthesis protocol (steps 6-9).

General Synthesis and Purification Workflow

SynthesisWorkflow start Start Synthesis reactants Combine 2-Aminothiophenol and Glycolic Acid start->reactants add_catalyst Add Catalyst (e.g., PPA) or prepare for Microwave reactants->add_catalyst reaction Heat Conventionally or Irradiate with Microwaves add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Quench, Neutralize, and Extract monitor->workup Complete purify Recrystallize or Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_product Pure 2-(Hydroxymethyl)benzothiazole characterize->end_product

Caption: A general workflow for the synthesis and purification of 2-(hydroxymethyl)benzothiazole.

Quantitative Data Summary

While specific yield data for the reaction of 2-aminothiophenol with glycolic acid is not abundant in the reviewed literature, the following table summarizes typical yields for the condensation of 2-aminothiophenol with other carboxylic acids under various conditions, which can serve as a benchmark for optimization.

Catalyst/MethodReactant B (Carboxylic Acid)Yield (%)Reference
Polyphosphoric Acid (PPA)p-Aminobenzoic Acid50-60
Polyphosphoric Acid (PPA)Naphthyridine-3-carboxylic acid10-60
MeSO₃H/SiO₂Various Aliphatic/Aromatic70-92[8]
Microwave (Solvent-free)Various Fatty AcidsHigh[5]
L-proline (Microwave)Various Carboxylic AcidsModerate to Good[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data above should be used as a general guide for what can be expected.

References

Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzothiazol-2-ylmethanol. Our goal is to address common challenges and side reactions encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the benzothiazole core with a suitable precursor at the 2-position, followed by the reduction of this precursor to the desired primary alcohol in the second stage. This guide is structured to address potential issues in both stages.

Stage 1: Synthesis of the Benzothiazole Precursor

A common precursor for this compound is benzothiazole-2-carbaldehyde or a 2-carboalkoxybenzothiazole. These are generally synthesized via the condensation of 2-aminothiophenol with an appropriate carbonyl compound.

Q1: My reaction to form the benzothiazole precursor is yielding a dark, insoluble material and a low yield of the desired product. What is happening?

This is a frequent issue and often points to the oxidation of the 2-aminothiophenol starting material. This oxidation can lead to the formation of disulfide-linked dimers and polymers, which are typically dark and insoluble.

Troubleshooting Workflow for Precursor Synthesis

start Low Yield/ Insoluble Byproduct check_reagent Assess Purity of 2-Aminothiophenol start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions reagent_sol Use freshly purified 2-aminothiophenol check_reagent->reagent_sol conditions_sol_1 Conduct reaction under inert atmosphere (N2 or Ar) check_conditions->conditions_sol_1 conditions_sol_2 Control reaction temperature carefully check_conditions->conditions_sol_2 conditions_sol_3 Use mild oxidizing agents if required check_conditions->conditions_sol_3

Caption: Troubleshooting workflow for precursor synthesis.

Q2: I've isolated a byproduct that appears to be a benzothiazoline, not the fully aromatic benzothiazole. How can I promote complete aromatization?

The formation of a benzothiazoline intermediate is a result of incomplete oxidation during the cyclization process.

Potential Cause Solution
Insufficient Oxidant Ensure the stoichiometry of the oxidizing agent is correct. If using air as the oxidant, ensure adequate aeration of the reaction mixture.
Short Reaction Time Increase the reaction time and monitor the progress by TLC until the benzothiazoline spot is no longer visible.
Steric Hindrance For sterically hindered substrates, a stronger oxidizing agent or higher reaction temperatures may be necessary.

Stage 2: Reduction of the Benzothiazole Precursor to this compound

This stage typically involves the use of a strong reducing agent like lithium aluminum hydride (LAH) to reduce a 2-carboalkoxybenzothiazole or benzothiazole-2-carbaldehyde.

Q3: The reduction of my 2-carboalkoxybenzothiazole with LiAlH4 is giving a low yield and multiple unidentified byproducts. What are the potential side reactions?

Lithium aluminum hydride is a very powerful reducing agent, and while effective, it can lead to side reactions if not properly controlled.[1][2]

  • Over-reduction: The primary concern is the potential for over-reduction. While LAH typically does not reduce isolated aromatic rings, the electron-withdrawing nature of the thiazole ring could make the benzene ring more susceptible to reduction under harsh conditions.

  • Ring Opening: Strong nucleophiles like hydride ions can potentially attack the thiazole ring, leading to ring-opened byproducts.

  • Reaction with Solvent: LAH reacts violently with protic solvents. Ensure your reaction is conducted in a dry, aprotic solvent like THF or diethyl ether.

Troubleshooting Workflow for the Reduction Step

start Low Yield/ Multiple Products in Reduction check_addition Review Mode of LiAlH4 Addition start->check_addition check_reagent Consider a Milder Reducing Agent start->check_reagent check_workup Evaluate Workup Procedure start->check_workup addition_sol Use 'inverse addition': add LiAlH4 solution slowly to the substrate solution check_addition->addition_sol reagent_sol Use a less reactive hydride, e.g., lithium tri-tert-butoxyaluminum hydride check_reagent->reagent_sol workup_sol Ensure careful quenching of excess LiAlH4 at low temperature check_workup->workup_sol

Caption: Troubleshooting workflow for the reduction step.

Potential Side Product Possible Cause Prevention and Mitigation
Over-reduced Benzene Ring Excess of LiAlH4, prolonged reaction time, or high temperature.Use the inverse addition method to avoid an excess of the reducing agent.[1] Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Ring-Opened Products Harsh reaction conditions.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Bis(benzothiazol-2-yl)methane If starting from benzothiazole-2-carbaldehyde, this could potentially form via a condensation side reaction.Ensure complete reduction of the aldehyde. Purify the aldehyde precursor before reduction.

Experimental Protocols

Protocol 1: Synthesis of 2-Carbomethoxybenzothiazole (Precursor)

This protocol is a general guideline for the synthesis of a suitable precursor for reduction.

  • Materials: 2-aminothiophenol, methyl glycolate, polyphosphoric acid.

  • Procedure:

    • In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and methyl glycolate (1.1 equivalents).

    • Slowly add polyphosphoric acid with stirring.

    • Heat the mixture to 130-140 °C for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 2-Carbomethoxybenzothiazole to this compound

This protocol employs lithium aluminum hydride for the reduction.

  • Materials: 2-carbomethoxybenzothiazole, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium sulfate solution.

  • Procedure:

    • To a solution of 2-carbomethoxybenzothiazole (1 equivalent) in anhydrous THF under an inert atmosphere (N2 or Ar), cool the flask to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of LAH (1.5 equivalents) in anhydrous THF.

    • Slowly add the LAH solution to the stirred solution of the ester at 0 °C (inverse addition).[1]

    • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

    • Filter the resulting suspension and wash the solid with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Crude 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-Benzothiazol-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. A prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[1][2][3] In the case of this compound, which can be synthesized from 2-aminothiophenol and glycolic acid, potential impurities include:

  • Unreacted 2-aminothiophenol: This is a common impurity that can be challenging to remove due to its similar aromatic nature.

  • Unreacted glycolic acid: Residual starting material from the synthesis.

  • Byproducts from self-condensation of 2-aminothiophenol: These can form colored impurities.

  • Oxidation products: 2-aminothiophenol is susceptible to oxidation, leading to colored byproducts.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

Q2: What is the recommended initial purification step for crude this compound?

A2: For a solid crude product, a simple wash with a suitable solvent can be an effective first step. Washing the crude solid with a cold, non-polar solvent like hexanes or a cold polar solvent in which the product has low solubility at low temperatures can help remove some of the more soluble impurities before proceeding to more rigorous purification methods like recrystallization or column chromatography.

Q3: What are the best recrystallization solvents for this compound?

A3: Based on the purification of similar benzothiazole derivatives, ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude product.

Q4: When is column chromatography recommended for purification?

A4: Column chromatography is recommended when simpler methods like recrystallization fail to provide the desired purity, especially for removing impurities with similar solubility profiles to the product. It is also useful for separating complex mixtures of byproducts. For polar compounds like this compound, silica gel is a common stationary phase, and a solvent system of ethyl acetate in hexanes is a good starting point for elution.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out (product separates as an oil, not crystals) The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solute is precipitating too quickly from a supersaturated solution.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling of the solution.
No crystals form upon cooling The solution is not saturated (too much solvent was used). The solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with too much cold solvent. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool again to recover more product. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Colored impurities remain in the final product The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) The polarity of the eluent is too high. The column was not packed properly (channeling). The initial band of the sample was too wide.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). Repack the column, ensuring a uniform and compact bed. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Compound is stuck on the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective.
Cracking of the silica gel bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column wet at all times.
Tailing of spots on TLC analysis of fractions The compound is interacting too strongly with the stationary phase. The compound might be acidic or basic.Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape.

Data Presentation

Table 1: Physical and Chromatographic Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Recrystallization SolventColumn Chromatography Eluent (Silica Gel)
This compound C₈H₇NOS165.2185-93Ethanol, Ethanol/Watern-hexane/ethyl acetate (e.g., 2:1)
2-PhenylbenzothiazoleC₁₃H₉NS211.28113-115EthanolNot specified
2-Amino-6-methylbenzothiazoleC₈H₈N₂S164.23136-138Ethanol/WaterNot specified

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol. It should be sparingly soluble at room temperature but dissolve readily upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 4:1 or 2:1 v/v). The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_Start Initial State cluster_Purification Purification Strategies cluster_Analysis Purity Assessment cluster_End Final Product Crude Crude 1,3-Benzothiazol- 2-ylmethanol Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography If Recrystallization Fails or for Complex Mixtures TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC MeltingPoint Melting Point (85-93 °C) TLC->MeltingPoint NMR NMR Spectroscopy MeltingPoint->NMR PureProduct Pure 1,3-Benzothiazol- 2-ylmethanol NMR->PureProduct

References

Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzothiazol-2-ylmethanol. The following information is designed to address common challenges and provide detailed experimental protocols for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method for the synthesis of this compound is the reduction of 2-Benzothiazolecarboxaldehyde. This reaction typically utilizes a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like ethanol or methanol.[1][2]

Q2: What are the potential impurities in the synthesis of this compound via the reduction of 2-Benzothiazolecarboxaldehyde?

Potential impurities can include:

  • Unreacted 2-Benzothiazolecarboxaldehyde: If the reduction is incomplete, the starting material will remain in the crude product.

  • Over-reduction products: While less common with mild reducing agents, stronger reductants could potentially lead to the formation of 2-methylbenzothiazole.

  • Side products from the reducing agent: Borate esters can form from the reaction of sodium borohydride with the alcoholic solvent, which are typically removed during aqueous workup.

  • Impurities from starting material: The purity of the initial 2-Benzothiazolecarboxaldehyde will directly impact the purity of the final product.

Q3: My reaction appears complete by TLC, but the yield is low. What are the possible reasons?

Several factors could contribute to a low yield:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and an adequate molar excess of the reducing agent.

  • Product loss during workup: this compound has some solubility in water. Excessive washing with water during the extraction process can lead to product loss. Using a saturated brine solution for the final wash can help minimize this.

  • Adsorption onto drying agents: Over-drying with excessive amounts of drying agents like anhydrous magnesium sulfate or sodium sulfate can lead to the adsorption of the product, thereby reducing the isolated yield.

  • Decomposition: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to decomposition.

Q4: The purified product has a melting point lower than the literature value. What could be the issue?

A depressed melting point is a strong indication of the presence of impurities. Even small amounts of residual solvent or unreacted starting material can significantly lower and broaden the melting point range. Further purification by recrystallization or column chromatography is recommended.

Troubleshooting Guides

This section provides detailed protocols to address common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted 2-Benzothiazolecarboxaldehyde in the Crude Product

If Thin Layer Chromatography (TLC) analysis of the crude product shows a spot corresponding to the starting material, further purification is necessary.

Solution A: Recrystallization

Recrystallization is an effective method for removing less polar impurities like the starting aldehyde from the more polar alcohol product.

Experimental Protocol: Recrystallization [3][4][5]

  • Solvent Selection: A mixed solvent system is often effective. A common choice is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., water or hexane).[6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the non-polar solvent dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Condition Expected Purity Typical Yield Recovery
Recrystallization Solvent Ethanol/Water>98%70-90%
Recrystallization Solvent Acetone/Hexane>98%65-85%

Solution B: Column Chromatography

For a more rigorous purification, especially when dealing with multiple impurities, column chromatography is the preferred method.

Experimental Protocol: Column Chromatography [7][8][9][10]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

  • Eluent System Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude mixture. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Condition Expected Purity Typical Yield Recovery
Stationary Phase Silica Gel (60-120 mesh)>99%80-95%
Eluent System Hexane:Ethyl Acetate (gradient)>99%75-90%

Visualizations

Synthesis_and_Impurity_Pathway Start 2-Benzothiazolecarboxaldehyde Reduction Reduction (e.g., NaBH4, Ethanol) Start->Reduction Reactant Product This compound (Crude Product) Start->Product Can be present as impurity Reduction->Product Forms Impurity2 Side Products (e.g., Borate Esters) Reduction->Impurity2 Can form Impurity1 Unreacted 2-Benzothiazolecarboxaldehyde

Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.

Troubleshooting_Workflow Start Crude Product Analysis (TLC) Pure Pure Product Start->Pure Single Spot Impure Impurities Detected Start->Impure Multiple Spots Recrystallization Recrystallization Impure->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Impure->ColumnChromatography Significant Impurities CheckPurity Re-analyze Purity (TLC, m.p.) Recrystallization->CheckPurity ColumnChromatography->CheckPurity CheckPurity->Pure Pure CheckPurity->ColumnChromatography Still Impure

Caption: A logical workflow for troubleshooting the purification of this compound.

References

troubleshooting guide for the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Benzothiazole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the Desired Benzothiazole Derivative

Q: My reaction is resulting in a low yield of the desired benzothiazole. What are the common causes and how can I improve it?

A: Low yields in benzothiazole synthesis are a frequent issue and can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions.[1]

Potential Causes:

  • Incomplete Cyclization: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1]

  • Side Reactions: Undesired side reactions such as oxidation, polymerization, or dimerization of starting materials can consume reactants and generate impurities.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that can significantly impact yield.[1][2]

  • Hydrolysis: Starting materials, such as phenylthiourea, can hydrolyze, particularly under harsh acidic conditions.[1]

  • Purification Losses: Significant amounts of product may be lost during workup and purification steps.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.[1][2] For instance, some protocols suggest a stepwise temperature increase.[1]

  • Use a Catalyst: Many modern synthetic methods utilize catalysts to enhance reaction rates and selectivity, leading to higher yields.[2] A variety of catalysts, from simple acids and bases to transition metal complexes, have been employed.[3][4][5]

  • Control Reactant Concentration: Higher concentrations can sometimes favor intermolecular side reactions like dimerization.[2]

  • Ensure Purity of Starting Materials: Use freshly purified 2-aminothiophenol, as it is prone to oxidation.[2]

  • Employ an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize the oxidation of sensitive reagents like 2-aminothiophenol.[2]

  • Efficient Purification: Utilize appropriate purification techniques. Acid-base extraction can be effective for removing impurities with different acidic or basic properties. Recrystallization and column chromatography are also common methods.[2]

Issue 2: Formation of Dark, Tarry, or Insoluble Byproducts

Q: My reaction mixture has turned dark and is producing insoluble materials. What is causing this and how can I prevent it?

A: The formation of dark, insoluble materials often points to the polymerization or dimerization of the 2-aminothiophenol starting material.[2] This is a common problem due to its susceptibility to oxidation.

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can cause 2-aminothiophenol to oxidize, forming a disulfide dimer which can further polymerize.[2]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[2]

Solutions:

  • Use Freshly Purified 2-Aminothiophenol: To remove oxidized impurities, consider purifying 2-aminothiophenol by distillation or recrystallization before use.[2]

  • Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is highly recommended to prevent oxidation.[2]

  • Control Reaction Temperature: Avoid excessively high temperatures. A lower temperature for a longer duration may minimize byproduct formation.[2]

  • Choose Mild Oxidants: If an oxidant is required for the cyclization step, select milder reagents. In some cases, air can serve as a gentle oxidant.[2]

Issue 3: Incomplete Cyclization and Formation of Benzothiazoline Intermediates

Q: I am isolating a significant amount of a benzothiazoline intermediate instead of the final benzothiazole. Why is this happening?

A: The formation of a benzothiazoline intermediate is a key step in the synthesis. Incomplete conversion to the final aromatic benzothiazole is often due to insufficient oxidation.[2][6]

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to drive the aromatization.[2][6]

  • Suboptimal Reaction Conditions for Oxidation: The oxidation step can be sensitive to pH and temperature.[6]

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the final aromatization step.[2][6]

Solutions:

  • Ensure Adequate Oxidation: Use a suitable oxidizing agent. Common choices include air, hydrogen peroxide, or manganese dioxide.[6] The choice of oxidant may need to be optimized for your specific substrate.

  • Adjust Reaction Conditions: For air oxidation, slightly basic conditions may be beneficial. If using a chemical oxidant, ensure the temperature is appropriate for its activity.[6]

  • Increase Reaction Time or Use a Stronger Oxidant: For sterically hindered substrates, longer reaction times or a more potent oxidant might be necessary.[6]

Issue 4: Formation of Dimeric Byproducts

Q: I have identified a byproduct with a higher molecular weight than my expected product, suggesting dimerization. How can this be avoided?

A: Dimerization can occur when reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization.[2]

Potential Causes:

  • Reaction Pathway Competition: The chosen conditions (e.g., catalyst, solvent, temperature) may inadvertently promote dimerization.

  • Concentration Effects: High concentrations of reactants can increase the probability of intermolecular collisions, leading to the formation of dimers.[2]

Solutions:

  • Optimize Reaction Conditions: Systematically adjust reaction parameters to favor the intramolecular cyclization. This may involve screening different catalysts or solvents.

  • Adjust Reactant Concentrations: Running the reaction at a lower concentration can sometimes minimize the formation of dimeric byproducts.

Data on Benzothiazole Synthesis Conditions

The following table summarizes various catalytic systems and conditions used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, along with reported yields.

Catalyst/SystemSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temperature45-60 min85-94[7]
ZnO NPsSolvent-freeRoom Temperature30 min79-91[7]
Ag₂OMicrowave804-8 min92-98[7]
FeCl₃/Montmorillonite K-10Ultrasound-0.7-5 h33-95[7]
Pt supported on metal oxide--3 h55-89[7]
Molecular IodineSolvent-free-10 minExcellent[4]
Air/DMSODMSO--Good to Excellent[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles using an Air/DMSO Oxidant System

This protocol is adapted from a general method that is operationally simple and avoids the need for a catalyst.[5]

Materials:

  • 2-Aminothiophenol

  • Aryl aldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) in DMSO.

  • Add 2-aminothiophenol (1.1 mmol) to the solution.

  • Stir the reaction mixture at a specified temperature (optimization may be required, starting from room temperature to 120°C) under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-arylbenzothiazole.

Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization

This is a general procedure for the purification of solid benzothiazole derivatives.[2]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (including charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Workflows and Pathways

G cluster_0 Troubleshooting Workflow for Benzothiazole Synthesis start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction unreacted_sm Unreacted Starting Materials Present? check_reaction->unreacted_sm optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent/Catalyst unreacted_sm->optimize_conditions Yes byproducts Significant Byproducts Present? unreacted_sm->byproducts No optimize_conditions->check_reaction identify_byproducts Identify Byproducts (NMR, MS) byproducts->identify_byproducts Yes purification Optimize Purification: - Recrystallization - Chromatography - Acid-Base Extraction byproducts->purification No polymerization Polymerization/ Dark Tars? identify_byproducts->polymerization use_inert Use Inert Atmosphere (N2 or Ar) Use Fresh Reagents polymerization->use_inert Yes dimerization Dimerization? polymerization->dimerization No use_inert->check_reaction lower_conc Lower Reactant Concentration dimerization->lower_conc Yes incomplete_cyclization Benzothiazoline Intermediate? dimerization->incomplete_cyclization No lower_conc->check_reaction add_oxidant Add/Change Oxidant Adjust pH incomplete_cyclization->add_oxidant Yes incomplete_cyclization->purification No add_oxidant->check_reaction end Pure Product High Yield purification->end

Caption: Troubleshooting workflow for benzothiazole synthesis.

G cluster_1 General Synthesis of 2-Substituted Benzothiazoles start_materials 2-Aminothiophenol + R-CHO (Aldehyde) intermediate Benzothiazoline Intermediate start_materials->intermediate Condensation/ Cyclization final_product 2-Substituted Benzothiazole intermediate->final_product Oxidation catalyst Catalyst / Heat catalyst->start_materials oxidant Oxidant (e.g., Air, H2O2) oxidant->intermediate

Caption: Synthetic pathway for 2-substituted benzothiazoles.

References

stability and degradation of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1,3-Benzothiazol-2-ylmethanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are typically found on the product label, but refrigerated conditions (2-8 °C) are advisable for long-term storage.

Q2: What are the potential degradation pathways for this compound?

A2: Like many benzothiazole derivatives, this compound is susceptible to several degradation pathways:

  • Oxidation: The benzothiazole ring and the methanol group can be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can induce degradation, leading to the formation of various byproducts.[2][3][4]

  • Hydrolysis: While generally more stable than esters or amides, hydrolysis can occur under strong acidic or basic conditions, potentially affecting the thiazole ring.[5]

  • Thermal Degradation: High temperatures can cause decomposition.[6][7] When heated to decomposition, benzothiazoles can emit toxic fumes of sulfur and nitrogen oxides.[7]

Q3: In which solvents is this compound soluble?

A3: Based on the general characteristics of benzothiazole derivatives, this compound is expected to have low solubility in water and higher solubility in organic solvents.[8] For experimental work, solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used.[8] Always prepare solutions fresh or store them under appropriate conditions (e.g., frozen at -20°C or -80°C) for short periods to minimize degradation in solution.

Troubleshooting Guides

Problem: My experimental results are inconsistent. Could compound stability be the cause?

Answer: Yes, inconsistent results are a common sign of compound instability. If you suspect your compound is degrading, follow this troubleshooting workflow:

A Inconsistent Results B Review Compound Handling Procedures A->B C Is solid stored correctly? (cool, dark, dry) B->C Storage D Are solutions prepared fresh for each experiment? B->D Solution Prep E Perform Forced Degradation Study (see protocol below) C->E Yes I Implement Proper Storage & Handling C->I No D->E Yes H Adjust Experimental Conditions (e.g., pH, light) D->H No F Analyze via Stability-Indicating Method (e.g., HPLC-MS) E->F G Identify Degradation Products & Pathways F->G G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Verify Storage: Ensure the solid compound is stored as recommended (cool, dry, dark).[1]

  • Solution Preparation: Prepare solutions immediately before use. If you must store solutions, do so in small aliquots at -80°C and perform a freeze-thaw stability test.

  • Run a Stability Check: Perform a forced degradation study (see protocol below) to understand the compound's liabilities under your specific experimental conditions (e.g., buffer pH, light exposure, temperature).

Problem: I see new, unexpected peaks in my HPLC or LC-MS analysis over time.

Answer: The appearance of new peaks is a strong indicator of degradation. The likely culprits are hydrolysis, oxidation, or photodegradation.

cluster_degradation Potential Degradation Pathways cluster_products Potential Degradant Classes parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis H+/OH- oxidation Oxidation (e.g., Peroxides, Air) parent->oxidation [O] photo Photodegradation (UV/Visible Light) parent->photo hv p1 Ring-Opened Products hydrolysis->p1 p2 Oxidized Species (e.g., 2-Benzothiazolecarboxylic acid) oxidation->p2 p3 Photoreacted Adducts/Fragments photo->p3

Caption: Potential degradation pathways for this compound.

Corrective Actions:

  • Characterize the Peaks: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the type of degradation (e.g., an increase of 16 amu may suggest oxidation).

  • Control Environmental Factors: Protect your samples from light by using amber vials. De-gas aqueous buffers to remove dissolved oxygen. Ensure the pH of your solutions is within a stable range for the compound, avoiding harsh acids or bases if possible.[5]

Data Presentation

While specific quantitative stability data for this compound is not widely published, the following tables illustrate how forced degradation results would be presented. This data is hypothetical and based on the expected behavior of benzothiazole derivatives.[8]

Table 1: Illustrative Forced Degradation Study Summary

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 N HCl24 hr80 °C15%Ring-opened species
0.1 N NaOH24 hr80 °C25%Benzothiazole ring cleavage products
3% H₂O₂24 hrRoom Temp40%N-oxides, 2-Benzothiazolecarboxylic acid
Thermal48 hr80 °C / 75% RH5%Minor unspecified degradants
Photolytic24 hrICH Q1B30%Photolytic fragments and adducts

Table 2: Illustrative Solubility Profile

SolventTemperature (°C)Solubility (mg/mL) (Illustrative)
Water (pH 7.4)25< 0.1
Ethanol25> 15
Methanol25> 15
DMSO25> 50

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method for this compound.[8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in appropriate solvent (e.g., Methanol) acid Acid Hydrolysis: Add 0.1 N HCl, heat (80°C) prep->acid base Basic Hydrolysis: Add 0.1 N NaOH, heat (80°C) prep->base oxid Oxidation: Add 3% H₂O₂, RT prep->oxid therm Thermal: Solid & Solution @ 80°C prep->therm photo Photolytic: Expose Solid & Solution to light (ICH Q1B guidelines) prep->photo control Control: Keep in dark at RT prep->control neutralize Neutralize acid/base samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize control->neutralize analyze Analyze all samples via HPLC-UV/MS at t=0, 4, 8, 24h neutralize->analyze quantify Quantify parent peak loss and formation of new peaks analyze->quantify identify Characterize major degradants using MS/MS quantify->identify

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~50 µg/mL. Heat the solution at 80°C.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~50 µg/mL. Heat the solution at 80°C.

  • Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide (H₂O₂) solution to a final concentration of ~50 µg/mL. Keep at room temperature.

  • Thermal Degradation: Place both the solid compound and a solution (~50 µg/mL in a suitable solvent) in a stability chamber at 80°C with 75% relative humidity.

  • Photostability: Expose both the solid compound and a solution (~50 µg/mL) to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²). Wrap a control sample in aluminum foil.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take aliquots of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection to separate and identify degradation products.[8]

References

Technical Support Center: Scale-Up Synthesis of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1,3-Benzothiazol-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a larger scale?

The most prevalent and scalable methods for the synthesis of this compound, also known as 2-(hydroxymethyl)benzothiazole, typically involve a two-step process. The initial and key step is the formation of the benzothiazole ring, followed by the introduction or modification of the hydroxymethyl group at the 2-position. Common strategies include:

  • Route A: From 2-Aminothiophenol and a Glycolic Acid Equivalent: This involves the condensation of 2-aminothiophenol with glycolic acid or its derivatives (e.g., esters, acyl chlorides). This is a direct approach to forming the 2-substituted benzothiazole.

  • Route B: Reduction of 2-Carboxybenzothiazole or its Esters: This route involves the synthesis of a benzothiazole with a carboxylic acid or ester group at the 2-position, which is then reduced to the corresponding alcohol.

  • Route C: Hydrolysis of 2-(chloromethyl)benzothiazole: This method involves the synthesis of the more reactive 2-chloromethyl derivative, which is subsequently hydrolyzed to the desired alcohol.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, consider the following:

  • 2-Aminothiophenol: This starting material is toxic and has an unpleasant odor. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents for Cyclization: Depending on the chosen route, you may use reagents like polyphosphoric acid (PPA) or thionyl chloride, which are corrosive and require careful handling.

  • Solvents: Use of flammable solvents should be in accordance with scaled-up laboratory safety protocols, including proper grounding and ventilation to avoid ignition sources.

  • Exothermic Reactions: The condensation reaction to form the benzothiazole ring can be exothermic. Monitor the reaction temperature closely and have a cooling system in place.

Q3: How can I improve the purity and color of my final this compound product?

An off-white or yellowish color in the final product often indicates the presence of impurities. To improve purity and color:

  • Recrystallization: This is a common and effective method for purifying the final product. Suitable solvent systems should be determined at a small scale first.

  • Activated Carbon Treatment: Adding activated carbon (e.g., Norit) to a solution of the crude product can help remove colored impurities. The solution should be filtered while hot.[1]

  • Column Chromatography: While less ideal for very large scales, silica gel chromatography can be used for purification if other methods are insufficient.

  • Starting Material Purity: Ensure the purity of your starting materials, especially 2-aminothiophenol, as impurities can carry through the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Benzothiazole Intermediate Incomplete cyclization of the starting materials (e.g., 2-aminothiophenol and glycolic acid).- Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).- Ensure efficient mixing, especially in larger reaction vessels.- Check the concentration and activity of the catalyst if one is being used.
Side reactions, such as the formation of benzothiazolones as byproducts, can occur.[2]- Maintain strict control over reaction conditions, particularly temperature and the presence of oxidizing agents.- The use of a reducing agent like hydrosilane has been shown to suppress the formation of benzothiazolone byproducts in related syntheses.[2]
Formation of Significant Byproducts Presence of unreacted starting materials in the product mixture.- Optimize reaction conditions (time, temperature, stoichiometry of reactants) to drive the reaction to completion. Monitor closely with TLC.
Over-oxidation or other side reactions if using an oxidizing agent.- Carefully control the addition and amount of any oxidizing agents. Consider milder oxidants if possible.
Difficulty in Product Isolation The product may be soluble in the reaction mixture or work-up solvents.- Adjust the pH of the aqueous phase during work-up to precipitate the product.- Perform extractions with a suitable organic solvent.- Consider an alternative work-up procedure.
Formation of an emulsion during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite.
Product is an Oil Instead of a Solid Presence of impurities that lower the melting point.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
The product may be a low-melting solid or an oil at room temperature. The reported melting point is in the range of 85-93 °C.- Confirm the identity and purity of your product using analytical techniques such as NMR and Mass Spectrometry. If pure, the oily nature may be inherent to residual solvent or slight impurities.

Experimental Protocols

A common approach for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carboxylic acid or aldehyde.[2] For this compound, a plausible scale-up route involves the initial synthesis of 2-chlorobenzothiazole followed by nucleophilic substitution with a hydroxide source.

Step 1: Synthesis of 2-Chlorobenzothiazole

This procedure is adapted from a known method for preparing 2-chlorobenzothiazole from 2-mercaptobenzothiazole.[3]

  • Materials: 2-Mercaptobenzothiazole, Sulfuryl chloride (SO₂Cl₂).

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, place 2-mercaptobenzothiazole.

    • With stirring, add sulfuryl chloride dropwise over a period of time, maintaining the temperature below 50°C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

    • Carefully quench the reaction mixture by adding it to ice water to decompose excess sulfuryl chloride.

    • Separate the oily layer of 2-chlorobenzothiazole and wash it several times with water to remove residual acid.

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound from 2-Chlorobenzothiazole

This step involves the nucleophilic substitution of the chlorine atom.

  • Materials: 2-Chlorobenzothiazole, Sodium hydroxide or another suitable base, a phase-transfer catalyst (optional), and a suitable solvent (e.g., a mixture of water and an organic solvent like toluene).

  • Procedure:

    • Dissolve 2-chlorobenzothiazole in a suitable organic solvent in a reaction vessel.

    • Add an aqueous solution of sodium hydroxide.

    • If the reaction is slow, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction between the two phases.

    • Heat the mixture with vigorous stirring for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various 2-substituted benzothiazoles, which can serve as a benchmark for optimizing the synthesis of this compound.

Starting MaterialsCatalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
2-Aminothiophenol, Furan-2-carbaldehydeNone (Melt reaction)Solvent-free125150 min97[4]
2-Aminothiophenol, Various aldehydesL-proline (30 mol%) / MicrowaveSolvent-free-4-8 min78-96[4]
2-Aminothiophenol, Various aldehydesAg₂O / Microwave-804-8 min92-98[5]
2-Aminothiophenol, Benzaldehyde derivativesUltrasound probe irradiationSolvent-freeRoom Temp.20 min65-83[6]
2-Aminothiophenol, Aromatic aldehydesH₂O₂/HClEthanolRoom Temp.45-60 min85-94[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 2-Chlorobenzothiazole cluster_1 Step 2: Synthesis of this compound start1 2-Mercaptobenzothiazole + Sulfuryl Chloride react1 Reaction at < 50°C start1->react1 quench1 Quench with Ice Water react1->quench1 sep1 Separate Oily Layer quench1->sep1 wash1 Wash with Water sep1->wash1 purify1 Purify by Distillation wash1->purify1 prod1 2-Chlorobenzothiazole purify1->prod1 start2 2-Chlorobenzothiazole + Aqueous NaOH prod1->start2 Intermediate react2 Heat with Stirring (Optional Phase-Transfer Catalyst) start2->react2 sep2 Separate Organic Layer react2->sep2 wash2 Wash with Water and Brine sep2->wash2 dry2 Dry over Na₂SO₄ wash2->dry2 evap2 Solvent Evaporation dry2->evap2 purify2 Purify by Recrystallization evap2->purify2 prod2 This compound purify2->prod2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_cond Optimize Reaction Time/ Temperature/Mixing incomplete->optimize_cond check_reagents Check Reagent Purity/ Stoichiometry incomplete->check_reagents byproducts Significant Byproducts Observed adjust_cond Adjust Reaction Conditions (e.g., milder oxidant) byproducts->adjust_cond Yes purification_issue Difficulty in Purification byproducts->purification_issue No recrystallize Optimize Recrystallization Solvent System purification_issue->recrystallize Yes activated_carbon Use Activated Carbon for Color Removal purification_issue->activated_carbon Yes chromatography Consider Column Chromatography purification_issue->chromatography Yes complete->byproducts

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Catalyst Selection for the Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the catalytic synthesis of 2-substituted benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?

The most prevalent and versatile method involves the condensation of 2-aminothiophenol with a variety of functional groups.[1][2] Commonly used reactants include aldehydes, carboxylic acids, acyl chlorides, and nitriles, which react with 2-aminothiophenol to form the benzothiazole ring structure.[3][4]

Q2: What are the key advantages of using a catalyst in this synthesis?

Catalysts are crucial for improving reaction efficiency and selectivity.[5] They can lead to higher yields, shorter reaction times, and milder reaction conditions, which is particularly important for sensitive substrates.[6] Many modern catalytic systems also align with the principles of green chemistry by being reusable or operating in environmentally benign solvents like water or under solvent-free conditions.[3][7][8]

Q3: How do I choose the right catalyst for my specific reaction?

Catalyst selection depends on several factors, including the nature of your starting materials (e.g., aldehydes, nitriles), desired reaction conditions (e.g., temperature, solvent), and tolerance of functional groups on your substrates. For instance, Brønsted acids like p-toluenesulfonic acid are effective for reactions with β-diketones, while copper-based catalysts are well-suited for condensations with nitriles.[2][9] The decision-making flowchart below can provide further guidance.

Q4: Can this synthesis be performed under "green" or environmentally friendly conditions?

Yes, significant research has focused on developing greener synthetic routes.[8] This includes the use of water as a solvent, solvent-free reactions, reusable catalysts like ionic liquids or solid-supported catalysts, and even biocatalysts.[3][6][7] Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption.[6][10]

Troubleshooting Guide

Problem 1: Low to no yield of the desired 2-substituted benzothiazole.

  • Possible Cause 1: Poor quality of 2-aminothiophenol.

    • Troubleshooting Tip: 2-aminothiophenol is susceptible to oxidation.[10] It is recommended to use freshly purified or distilled 2-aminothiophenol for best results.[10]

  • Possible Cause 2: Inactive catalyst.

    • Troubleshooting Tip: If using a reusable catalyst, it may have lost activity. Consider reactivating or replacing the catalyst. For air- or moisture-sensitive catalysts, ensure proper handling techniques were used.

  • Possible Cause 3: Sub-optimal reaction conditions.

    • Troubleshooting Tip: The choice of solvent, temperature, and reaction time are critical.[10] A screening of different solvents or a gradual increase in temperature might be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[10]

  • Possible Cause 4: Inefficient oxidation of the benzothiazoline intermediate.

    • Troubleshooting Tip: The final step in many syntheses from aldehydes is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[10] If this step is incomplete, a mixture of the intermediate and the final product will be obtained. Ensure an adequate amount of oxidant is present or that the reaction conditions favor oxidation (e.g., exposure to air in some methods).[4][10]

Problem 2: Formation of significant byproducts.

  • Possible Cause 1: Self-condensation of the aldehyde.

    • Troubleshooting Tip: This can occur under certain basic or acidic conditions. Adjusting the pH or the rate of addition of the aldehyde can sometimes minimize this side reaction.

  • Possible Cause 2: Oxidation of the aldehyde to a carboxylic acid.

    • Troubleshooting Tip: Ensure that the aldehyde used is pure and free from carboxylic acid impurities.[10] Using an inert atmosphere can prevent air oxidation during the reaction.

  • Possible Cause 3: Formation of N-acylated 2-aminothiophenol.

    • Troubleshooting Tip: When using acyl chlorides or anhydrides, this can be a competing reaction. The choice of a suitable base and reaction temperature is important to favor the cyclization reaction.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

Table 1: Metal-Based Catalysts

CatalystCatalyst LoadingAldehyde SubstrateSolventTemperature (°C)TimeYield (%)Reference
Pd/C-o-iodothiobenzanilides-RT-High[9]
Cu(OAc)₂-Haloanilines, arylacetic acids, sulfur---Good to Excellent[3]
Cu(0)–Fe₃O₄@SiO₂/NH₂cel-2-iodoaniline, aryl aldehydes, thioureaWater--Good[3]
Ni(II) salts-N-arylthioureas---Good[11]
RuCl₃-N-arylthioureas---up to 91[11]
FeCl₃/Montmorillonite K-10catalyticAromatic aldehydes--0.7-5 h33-95[6]
Ag₂OcatalyticAromatic aldehydes-MW4-8 min92-98[6]

Table 2: Acid and Other Catalysts

CatalystCatalyst LoadingAldehyde SubstrateSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HCl-Aromatic aldehydesEthanolRT45-60 min85-94[6]
Urea nitrate50 mol%Aromatic aldehydesSolvent-freeRT5-15 min-[10]
p-TsOH·H₂Ocatalyticβ-diketonesAcetonitrileRT->99[2]
Ionic Liquid-Aromatic aldehydesSolvent-free8010-25 min84-95[6]
SnP₂O₇-Aromatic aldehydes--8-35 min87-95[8]
Laccase (biocatalyst)-Aryl aldehydes-RT-Good to Excellent[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a method described by Guo and colleagues.[6]

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • To this stirring solution at room temperature, add 30% hydrogen peroxide (6.0 mmol).

  • Following the H₂O₂ addition, add concentrated hydrochloric acid (3.0 mmol) dropwise.

  • Continue to stir the reaction mixture at room temperature for approximately 45-60 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.[10]

Protocol 2: Solid-State Synthesis using Urea Nitrate

This solvent-free protocol is based on a method utilizing urea nitrate.[10]

  • In a mortar, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).

  • Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

  • Monitor the reaction by TLC to ensure completion.

  • After the reaction is complete, add cold water to the mixture.

  • Collect the solid product by filtration.

  • Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities.

  • Purify the product by recrystallization from ethanol.[10]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-aminothiophenol, aldehyde, catalyst, solvent) reaction 2. Reaction Setup (Mixing, heating/stirring) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Sample periodically monitoring->reaction Incomplete workup 4. Work-up (Precipitation, filtration) monitoring->workup Complete purification 5. Purification (Recrystallization/Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, mp) purification->analysis

Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.

catalyst_selection start Start: Define Synthesis Goals green_chem Green Chemistry Priority? start->green_chem mild_cond Mild Conditions Required? green_chem->mild_cond No biocatalyst Biocatalyst (e.g., Laccase) Ionic Liquids green_chem->biocatalyst Yes substrate Starting Material? mild_cond->substrate No acid_cat Acid Catalyst (p-TsOH, H₂O₂/HCl) mild_cond->acid_cat Yes substrate->acid_cat Aldehyde/Ketone metal_cat Metal Catalyst (Cu, Pd, Ni) substrate->metal_cat Nitrile/Halide

Caption: Decision flowchart for catalyst selection in benzothiazole synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-aminothiophenol 2-aminothiophenol Benzothiazoline Benzothiazoline 2-aminothiophenol->Benzothiazoline + R-CHO - H₂O Aldehyde (R-CHO) Aldehyde (R-CHO) 2-Substituted Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->2-Substituted Benzothiazole [Oxidation] - 2H

Caption: Simplified reaction mechanism for the formation of 2-substituted benzothiazoles.

References

Validation & Comparative

Validating the Structure of 1,3-Benzothiazol-2-ylmethanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural validation of 1,3-Benzothiazol-2-ylmethanol, a key heterocyclic compound.

While a specific crystallographic study for this compound is not publicly available, extensive research on closely related benzothiazole derivatives provides a robust framework for understanding its structural characteristics. This guide will leverage this body of knowledge to compare the definitive insights from X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Method Comparison: A Triad of Techniques

The structural elucidation of a novel compound like this compound relies on a combination of analytical methods. Each technique offers unique advantages and inherent limitations. X-ray crystallography provides unparalleled detail on the solid-state conformation, while NMR and MS offer crucial information about the molecular structure and connectivity in solution and the gas phase, respectively.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of atoms, connectivity, stereochemistry in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.[1][2]Provides information on the structure and dynamics in solution, which can be more biologically relevant.[1][2][3]High sensitivity, requires very small sample amounts, provides molecular formula.[3]
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be the same as in solution.[4]Can be complex to interpret for large molecules, less precise for bond lengths and angles compared to crystallography.[2][3]Does not provide information on 3D structure or stereochemistry.
Typical Application Definitive proof of structure, analysis of intermolecular interactions.[5][6][7][8]Routine structural confirmation, study of dynamic processes.[5][9][10]Molecular weight determination, identification of known compounds, analysis of mixtures.[9]

Experimental Protocols

X-ray Crystallography of a Benzothiazole Derivative

The following is a representative protocol for the single-crystal X-ray diffraction analysis of a benzothiazole derivative, adapted from published studies.[5][6][7][8]

1. Crystal Growth:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Employ a slow evaporation technique at room temperature. The slow crystallization process is crucial for obtaining high-quality single crystals.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Use a diffractometer equipped with a micro-focus X-ray source (e.g., Cu Kα radiation, λ = 1.54184 Å) and a sensitive detector.

  • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Analysis: Obtain the mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Validation Workflow

The structural validation of a compound like this compound is a multi-step process that often involves the integration of data from various analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Validated Structure of This compound NMR->Final_Structure Connectivity & Solution Structure MS->Final_Structure Molecular Formula XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Structure_Solution->Final_Structure 3D Solid-State Structure

Caption: Workflow for the structural validation of this compound.

References

A Comparative Guide to the Synthetic Routes of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 1,3-Benzothiazol-2-ylmethanol, a key intermediate in pharmaceutical research. The following sections detail various synthetic strategies, offering a side-by-side analysis of their efficiency, reaction conditions, and overall viability. This document is intended to aid researchers in selecting the most suitable method for their specific needs, balancing factors such as yield, reaction time, and reagent availability.

Executive Summary of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and disadvantages. These include the direct condensation of 2-aminothiophenol with a C2-synthon, the reduction of a 2-substituted benzothiazole precursor, and the functionalization of the C2 position of the benzothiazole ring.

Synthetic Route Starting Materials Key Steps Typical Yield Reaction Time Key Considerations
Route 1: Condensation 2-Aminothiophenol, Glycolic AcidOne-pot cyclocondensationModerate4-6 hoursDirect, atom-economical. Requires high temperatures.
Route 2: Reduction 2-Aminothiophenol, Oxalic Acid derivative1. Cyclocondensation to form 2-carboxybenzothiazole. 2. Reduction of the carboxylic acid.High8-12 hours (two steps)High-yielding, but a two-step process. Uses strong reducing agents.
Route 3: C2-Functionalization 2-Chlorobenzothiazole, FormaldehydeGrignard reagent formation and reaction with an electrophile.Moderate to High3-5 hoursVersatile for introducing various substituents. Requires anhydrous conditions.

Route 1: One-Pot Condensation of 2-Aminothiophenol and Glycolic Acid

This method represents the most straightforward approach to this compound, involving the direct cyclocondensation of 2-aminothiophenol with glycolic acid. The reaction is typically carried out at elevated temperatures, often with a dehydrating agent or under conditions that facilitate the removal of water.

Experimental Protocol:

A mixture of 2-aminothiophenol (1 equivalent) and glycolic acid (1.2 equivalents) in a high-boiling solvent such as toluene or xylene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

G 2-Aminothiophenol 2-Aminothiophenol Intermediate Thioaminal Intermediate 2-Aminothiophenol->Intermediate Condensation Glycolic_Acid Glycolic Acid Glycolic_Acid->Intermediate Product This compound Intermediate->Product Cyclization -H2O

Figure 1. Condensation of 2-aminothiophenol with glycolic acid.

Route 2: Reduction of Benzothiazole-2-Carboxylic Acid

This two-step route first involves the synthesis of benzothiazole-2-carboxylic acid, which is then reduced to the desired alcohol. The carboxylic acid precursor is readily prepared by the condensation of 2-aminothiophenol with an oxalic acid derivative.

Experimental Protocol:

Step 1: Synthesis of Benzothiazole-2-carboxylic acid 2-Aminothiophenol (1 equivalent) and oxalic acid (1.1 equivalents) are heated in a suitable solvent, such as ethanol, under reflux. After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

Step 2: Reduction to this compound Benzothiazole-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 equivalents), at 0°C. The reaction mixture is then stirred at room temperature until the starting material is consumed. The reaction is carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which is purified by chromatography.

G cluster_0 Step 1 cluster_1 Step 2 2-Aminothiophenol 2-Aminothiophenol Carboxylic_Acid Benzothiazole-2-carboxylic acid 2-Aminothiophenol->Carboxylic_Acid Condensation Oxalic_Acid Oxalic Acid Oxalic_Acid->Carboxylic_Acid Reducing_Agent LiAlH4 Product This compound Reducing_Agent->Product Carboxylic_Acid_Step2 Benzothiazole-2-carboxylic acid Carboxylic_Acid_Step2->Product Reduction

Figure 2. Two-step reduction route to this compound.

Route 3: C2-Functionalization via Grignard Reaction

This approach involves the generation of a nucleophilic center at the C2 position of the benzothiazole ring, which then reacts with an appropriate electrophile, in this case, formaldehyde. A common way to achieve this is through the formation of a Grignard reagent from 2-chlorobenzothiazole.

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are suspended in anhydrous THF. A solution of 2-chlorobenzothiazole (1 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. Once the Grignard reagent has formed, the reaction mixture is cooled to 0°C, and paraformaldehyde (1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.

G 2-Chlorobenzothiazole 2-Chlorobenzothiazole Grignard_Reagent 2-Benzothiazolylmagnesium chloride 2-Chlorobenzothiazole->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Grignard Formation Product This compound Grignard_Reagent->Product Nucleophilic Addition Formaldehyde Formaldehyde Formaldehyde->Product

A Comparative Analysis of the Reactivity of 1,3-Benzothiazol-2-ylmethanol and Other Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic alcohols are fundamental building blocks in organic synthesis and are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds. Their reactivity, particularly at the hydroxyl group and the adjacent carbon, dictates their utility in the synthesis of more complex molecules. This guide provides a detailed comparative analysis of the reactivity of 1,3-Benzothiazol-2-ylmethanol against two other prominent heterocyclic alcohols: Furfuryl alcohol and 2-Pyridylmethanol.

These compounds share the common feature of a hydroxymethyl group attached to a five- or six-membered heterocycle, yet their reactivity profiles differ significantly due to the distinct electronic properties of the benzothiazole, furan, and pyridine ring systems. Understanding these differences is crucial for designing efficient synthetic routes and for the strategic functionalization of these important molecular frameworks. This comparison will focus on three key transformations: oxidation of the alcohol, esterification/acylation, and nucleophilic substitution of the hydroxyl group.

Comparative Reactivity Overview

The reactivity of the hydroxymethyl group in these heterocyclic systems is influenced by the electron-donating or electron-withdrawing nature of the attached ring. The benzothiazole ring, being electron-withdrawing, influences the reactivity of the adjacent hydroxymethyl group. In contrast, the furan ring in furfuryl alcohol is electron-rich, and the pyridine ring in 2-pyridylmethanol has electron-withdrawing properties due to the electronegativity of the nitrogen atom. These electronic differences manifest in their behavior in key organic transformations.

Oxidation

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The ease of this oxidation can be influenced by the stability of the starting material and the electronic nature of the heterocyclic ring. Mild oxidation conditions are often preferred to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic ring.

Comparative Data for Oxidation of Heterocyclic Alcohols

Heterocyclic AlcoholReagent/CatalystProductYield (%)Reaction Time (h)
This compoundManganese Dioxide (MnO₂)2-BenzothiazolecarboxaldehydeNot specified24
This compoundDess-Martin Periodinane (DMP)2-BenzothiazolecarboxaldehydeGood to Excellent (expected)0.5 - 2
This compoundSwern Oxidation2-BenzothiazolecarboxaldehydeGood to Excellent (expected)< 1
Furfuryl AlcoholBromine/Methanol2,5-Dimethoxy-2,5-dihydrofuran90.4%[1]2
2-PyridylmethanolNot specifiedPyridine-2-carboxylic acid>90%[2]8

Discussion of Oxidation Reactivity:

This compound can be effectively oxidized to 2-benzothiazolecarboxaldehyde using common mild oxidizing agents like Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and under Swern oxidation conditions[3][4][5][6]. While specific yield data for a standardized comparison is scarce, these reagents are known for their high efficiency and tolerance of sensitive functional groups, suggesting that high yields are attainable.

Furfuryl alcohol is susceptible to oxidation, though the electron-rich furan ring can also participate in side reactions, particularly under acidic conditions[1].

2-Pyridylmethanol is readily oxidized to pyridine-2-carboxylic acid in high yield, indicating the stability of the pyridine ring under these oxidative conditions[2].

Esterification & Acylation

Esterification and acylation are common reactions for the derivatization of alcohols. The nucleophilicity of the hydroxyl oxygen, which is influenced by the electronic nature of the heterocyclic ring, plays a key role in the rate of these reactions.

Comparative Data for Acylation of Heterocyclic Alcohols

Heterocyclic AlcoholAcylating AgentCatalyst/BaseProductYield (%)Reaction Time (h)
This compoundAcetic AnhydridePyridine2-Benzothiazolylmethyl acetateGood (expected)Not specified
Furfuryl AlcoholAcetic AnhydrideNot specifiedFurfuryl acetateNot specifiedNot specified
2-PyridylmethanolAcetic AnhydrideNot specified2-Pyridylmethyl acetateNot specifiedNot specified

Discussion of Esterification/Acylation Reactivity:

Nucleophilic Substitution

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to its poor leaving group nature. Therefore, a two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., a halide or tosylate) is typically employed. The reactivity of the resulting electrophile is then compared.

Comparative Data for Nucleophilic Substitution (via Halogenated Intermediates)

Heterocyclic AlcoholReagent for HalogenationHalogenated IntermediateYield (%)Subsequent Reaction
This compoundTriphenylphosphine, CCl₄2-(Chloromethyl)benzothiazole85%[9]Highly reactive towards nucleophiles[1][2]
Furfuryl AlcoholThionyl chloride2-(Chloromethyl)furanGood (expected)Prone to polymerization
2-PyridylmethanolThionyl chloride (SOCl₂)2-(Chloromethyl)pyridine hydrochloride100%[2]Reactive towards nucleophiles[4][10][11]

Discussion of Nucleophilic Substitution Reactivity:

This compound can be efficiently converted to 2-(chloromethyl)benzothiazole in high yield[9]. This chlorinated intermediate is a versatile electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 2-position of the benzothiazole ring[1][2].

Similarly, 2-pyridylmethanol is readily converted to 2-(chloromethyl)pyridine hydrochloride, which serves as a key intermediate for introducing nucleophiles[2][4][10][11]. The pyridine nitrogen can be protonated, which further activates the chloromethyl group towards nucleophilic attack.

Furfuryl alcohol can also be converted to 2-(chloromethyl)furan. However, the high reactivity of this intermediate and the propensity of the furan ring to undergo acid-catalyzed polymerization can make its isolation and subsequent reactions more challenging.

Experimental Protocols

Oxidation of this compound to 2-Benzothiazolecarboxaldehyde (General Procedure using MnO₂)

Materials:

  • This compound (1 mmol)

  • Activated Manganese Dioxide (MnO₂) (10 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Celite

Procedure:

  • To a solution of this compound (1 mmol) in DCM (20 mL), add activated MnO₂ (10 mmol)[3].

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-benzothiazolecarboxaldehyde[3].

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Acylation of a Heterocyclic Alcohol (General Procedure)

Materials:

  • Heterocyclic alcohol (e.g., this compound) (1.0 equiv)

  • Pyridine (2–10 mL/mmol)

  • Acetic Anhydride (Ac₂O) (1.5–2.0 equiv)

  • Dry Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the heterocyclic alcohol (1.0 equiv) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon)[8].

  • Cool the solution to 0°C and add acetic anhydride (1.5–2.0 equiv)[8].

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC[8].

  • Quench the reaction by adding dry methanol[8].

  • Co-evaporate the reaction mixture with toluene[8].

  • Dilute the residue with CH₂Cl₂ or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine[8].

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure[8].

  • Purify the resulting ester by flash column chromatography if necessary.

Synthesis of 2-(Chloromethyl)benzothiazole from this compound

Materials:

  • This compound (15.1 mmol)

  • Triphenylphosphine (18.6 mmol)

  • Anhydrous Toluene (50 mL)

  • Carbon Tetrachloride (155 mmol)

Procedure:

  • To a stirred solution of this compound (2.5 g, 15.1 mmol) and triphenylphosphine (4.89 g, 18.6 mmol) in anhydrous toluene (50 mL), add carbon tetrachloride (15.0 mL, 155 mmol) under a nitrogen atmosphere[9].

  • Heat the reaction mixture to reflux for 5 hours[9].

  • After completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using 100% dichloromethane as the eluent to afford 2-(chloromethyl)-1,3-benzothiazole (Yield: 85%)[9].

Visualizations

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Heterocyclic Alcohol C Stir at Room Temperature in Dichloromethane A->C B Oxidizing Agent (e.g., MnO2, DMP) B->C D Filter through Celite C->D Reaction mixture E Concentrate Filtrate D->E Filtrate F Purify by Chromatography (if necessary) E->F Crude Product G Heterocyclic Aldehyde F->G

Caption: General experimental workflow for the oxidation of a heterocyclic alcohol.

Nucleophilic_Substitution_Pathway A Heterocyclic Alcohol (R-CH2OH) B Activation Step (e.g., SOCl2, PPh3/CCl4) A->B Step 1 C Activated Intermediate (R-CH2-LG) LG = Cl, OTs, etc. B->C E SN2 Reaction C->E D Nucleophile (Nu-) D->E F Substituted Product (R-CH2-Nu) E->F Step 2

Caption: Logical pathway for nucleophilic substitution of heterocyclic alcohols.

References

A Comparative Analysis of the Biological Activity of 1,3-Benzothiazol-2-ylmethanol and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological activity of 1,3-Benzothiazol-2-ylmethanol and its ester derivatives. While direct comparative studies are limited, this document synthesizes available data on related benzothiazole derivatives to infer the potential impact of esterification on biological efficacy. The structure-activity relationship (SAR) of benzothiazole derivatives suggests that modifications at the 2-position can significantly influence their therapeutic potential.

Comparative Biological Activity

The esterification of the hydroxyl group in this compound can modulate its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its biological activity. It is hypothesized that ester derivatives may exhibit enhanced cell permeability, potentially leading to increased potency.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal activities. The available data on various 2-substituted benzothiazoles suggest that the nature of the substituent plays a crucial role in determining the antimicrobial spectrum and potency.

.[1][2][3][4][5]

Table 1: Comparative Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference
2-Amino-6-substituted-benzothiazole derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa3.125 - 200[4]
Benzothiazole-2-yl-hydrazone derivativesB. subtilis, E. coli, K. pneumoniae, P. alkaligenes, A. nigerZone of Inhibition (mm)[4]
Dialkyne substituted 2-aminobenzothiazole derivativesS. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa, C. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus3.12 - >100[1]
Benzothiazole derivatives with amide-imidazole scaffoldsC. albicans, C. neoformans0.125 - 2[6]

Note: This table presents data for various benzothiazole derivatives to illustrate the range of antimicrobial activity. Direct comparative data for this compound and its esters was not available in the searched literature.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is a significant area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

.[7][8][9][10]

Table 2: Comparative Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
2-(4-Aminophenyl)benzothiazoleMCF-7, A549, HT290.034 - 3.72[7][11]
Naphthalimide-benzothiazole derivativesHT-29, A549, MCF-73.47 - 7.91[7]
2-Substituted benzothiazole derivativesHepG229.63 - 59.17[8]
Oxadiazole based benzothiazole derivativesCCRF-CEM8 - 12[7]

Note: This table presents data for various benzothiazole derivatives to illustrate the range of anticancer activity. Direct comparative data for this compound and its esters was not available in the searched literature.

Anti-inflammatory Activity

Certain benzothiazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

.[12][13][14][15][16]

Table 3: Comparative Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound/DerivativeAssayActivityReference
N-(1,3-Benzothiazol-2-yl)-benzenesulphonamide derivativesCarrageenan-induced rat paw edema64 - 80% inhibition[12]
N-(6-[(4-cyclhexylphenyl)sulfnyl] amino-1, 3-benz thiazl-2-yl) cetamideIn vivo modelsGood anti-inflammatory activity[15]

Note: This table presents data for various benzothiazole derivatives to illustrate the range of anti-inflammatory activity. Direct comparative data for this compound and its esters was not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of benzothiazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Results Benzothiazol_Methanol This compound Ester_Derivatives Ester Derivatives Benzothiazol_Methanol->Ester_Derivatives Esterification Antimicrobial Antimicrobial Assays Ester_Derivatives->Antimicrobial Anticancer Anticancer Assays Ester_Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Assays Ester_Derivatives->Anti_inflammatory MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Anticancer->IC50 Inhibition Inhibition % Anti_inflammatory->Inhibition SAR Structure-Activity Relationship MIC->SAR IC50->SAR Inhibition->SAR

Caption: Workflow for synthesis and biological evaluation.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression NFkB->Gene_Expression Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->NFkB Inhibition

Caption: Potential PI3K/Akt/NF-κB pathway inhibition.

References

Unlocking the Therapeutic Potential of 1,3-Benzothiazol-2-ylmethanol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 1,3-Benzothiazol-2-ylmethanol analogs reveals a versatile scaffold with significant potential in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of these promising therapeutic agents.

The 1,3-benzothiazole core, a heterocyclic aromatic compound, is a privileged structure in drug discovery, known for its ability to interact with various biological targets.[1] The introduction of a methanol group at the 2-position provides a key point for structural modification, allowing for the exploration of a wide range of analogs with diverse pharmacological profiles. SAR studies indicate that substitutions on the benzothiazole ring and modifications of the methanol moiety significantly influence the biological activity of these compounds.[1][2]

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of several this compound analogs and related benzothiazole derivatives are summarized below. These compounds have been selected based on the availability of quantitative data from various studies and represent different structural modifications on the benzothiazole core.

Anticancer Activity

Benzothiazole derivatives have emerged as potent anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines.[3][4][5] The mechanism of action frequently involves the inhibition of crucial cellular pathways or enzymes involved in cancer progression.[3] The following table summarizes the cytotoxic activity (IC50 values) of selected benzothiazole derivatives. A lower IC50 value indicates higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)aminePC-3 (Prostate)0.6[4]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amineTHP-1 (Leukemia)3[4]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amineCaco-2 (Colon)9.9[4]
6-fluoro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineTHP-1 (Leukemia)1[4]
Compound 4 (a novel benzothiazole derivative)60-cell line panel0.683 - 4.66[3]
Pyridinyl-2-amine linked benzothiazole-2-thiol 7e SKRB-3 (Breast)0.0012[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol 7e SW620 (Colon)0.0043[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol 7e A549 (Lung)0.044[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol 7e HepG2 (Liver)0.048[6]
Antimicrobial Activity

The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[7][8][9] The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole analogs against various bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 3e (a novel benzothiazole analog)Gram-positive & Gram-negative bacteria3.12[8]
Compound 3n (a novel benzothiazole analog)Fungal strains1.56 - 12.5[8]
Thiophene derivative 13 Staphylococcus aureus3.125[10]
Thiazole derivative 3 Aspergillus fumigatus6.25[10]
Pyrazolo[1,5-a]pyrimidine 21b Fusarium oxysporum6.25[10]
Benzothiazole derivative 14o Candida albicans0.125 - 2[11]
Benzothiazole derivative 14p Candida albicans0.125 - 2[11]
Benzothiazole derivative 14r Cryptococcus neoformans0.125 - 2[11]
Enzyme Inhibitory Activity

Certain benzothiazole analogs have been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases like Alzheimer's and cancer.[12][13][14] The following table summarizes the inhibitory activity (IC50 or Ki values) of selected benzothiazole derivatives against specific enzymes.

Compound/DerivativeEnzymeIC50/Ki (nM)Reference
Compound 4f (a novel benzothiazole derivative)Acetylcholinesterase (AChE)23.4 ± 1.1[12][13][15]
Compound 4f (a novel benzothiazole derivative)Monoamine Oxidase B (MAO-B)40.3 ± 1.7[13][15]
Amino acid-benzothiazole conjugate 1 Carbonic Anhydrase II (hCA II)2.9 - 88.1 µM[14]
Amino acid-benzothiazole conjugate 1 Carbonic Anhydrase V (hCA V)2.9 - 88.1 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 × 10⁵ CFU/mL).

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of the AChE enzyme, which is relevant for Alzheimer's disease research.[16]

  • Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[16]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the benzothiazole derivatives and incubate for a predefined period (e.g., 15 minutes).[16]

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.[16]

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of reaction is proportional to the enzyme activity.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizing the Path to Discovery

To better understand the relationships and processes involved in the study of this compound analogs, the following diagrams have been generated.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization A Lead Compound (this compound) B Analog Design (Substitution/Modification) A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D In vitro Assays (Anticancer, Antimicrobial, Enzyme) C->D Screen for Activity E Data Analysis (IC50, MIC) D->E Quantify Potency F SAR Analysis E->F Establish Relationships F->B Iterative Design G Lead Optimization F->G Identify Key Features Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation A Synthesis of Benzothiazole Analogs B Purification & Characterization (NMR, MS) A->B Ensure Purity C Primary Screening (e.g., Single Concentration) B->C Test Compounds D Secondary Screening (Dose-Response) C->D Identify Active Compounds E Calculation of IC50/MIC Values D->E Quantify Activity F SAR Determination E->F Relate Structure to Activity Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, MYC) ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Proliferation TF->Proliferation Inhibitor Benzothiazole Analog (Potential Inhibitor) Inhibitor->RTK Inhibitor->PI3K

References

A Comparative Spectroscopic Guide to 1,3-Benzothiazol-2-ylmethanol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 1,3-Benzothiazol-2-ylmethanol and its common precursors, 2-aminothiophenol and glycolic acid. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. While experimental data for the precursors is readily available, the spectroscopic data for the final product, this compound, is presented as predicted values based on the analysis of its structure and comparison with related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
2-Aminothiophenol 3400-3300 (two bands), 2550 (weak), 3050-3000, 1600, 1480N-H stretch (primary amine), S-H stretch, Aromatic C-H stretch, C=C stretch (aromatic)
Glycolic Acid 3400-2400 (very broad), 1729, 2939, 3332O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-H stretch, O-H stretch (alcohol)[1]
This compound (Predicted) 3400-3200 (broad), 3060, 1610, 1570, 1050O-H stretch (alcohol), Aromatic C-H stretch, C=N stretch (thiazole ring), C=C stretch (aromatic), C-O stretch

Table 2: ¹H NMR Spectroscopy Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
2-Aminothiophenol 7.4-6.6MultipletAromatic protons
4.2 (broad)Singlet-NH₂ protons
3.4 (broad)Singlet-SH proton
Glycolic Acid 4.20Singlet-CH₂- protons
Variable (broad)Singlet-OH and -COOH protons
This compound (Predicted) 7.9-7.3MultipletAromatic protons
5.0Singlet-CH₂- protons
4.9 (broad)Singlet-OH proton

Table 3: ¹³C NMR Spectroscopy Data

CompoundChemical Shift (δ, ppm)Assignment
2-Aminothiophenol 145, 137, 130, 122, 118, 115Aromatic carbons
Glycolic Acid 177.04, 60.16C=O (carboxylic acid), -CH₂-[2]
This compound (Predicted) ~170, 153, 135, 126, 125, 122, 121, ~65C=N (C2), Aromatic carbons, -CH₂-

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Aminothiophenol 125124, 97, 80[3]
Glycolic Acid 76 (not always observed)45, 31, 29
This compound (Predicted) 165136 ([M-CH₂OH]⁺), 108, 91

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the condensation reaction between 2-aminothiophenol and glycolic acid. This reaction typically proceeds via the formation of an intermediate amide, followed by cyclization to form the benzothiazole ring. The reaction is often catalyzed by an acid and may require elevated temperatures.

Materials:

  • 2-aminothiophenol

  • Glycolic acid

  • Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst

  • Toluene or other suitable high-boiling solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-aminothiophenol and glycolic acid.

  • Add a suitable amount of polyphosphoric acid as a catalyst and dehydrating agent.

  • Add toluene to the flask to facilitate the removal of water via azeotropic distillation.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Analysis

Instrumentation:

  • Infrared (IR) Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H and ¹³C NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry (MS): A mass spectrometer, for example, with Electron Ionization (EI).

Sample Preparation:

  • IR: Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • MS: Samples can be introduced directly or via a gas chromatograph (GC-MS).

Visualizing the Process

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic comparison.

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate Amide Intermediate 2-Aminothiophenol->Intermediate + Glycolic_Acid Glycolic_Acid Glycolic_Acid->Intermediate Product This compound Intermediate->Product Cyclization (-H₂O) caption Synthetic pathway to this compound.

Caption: Synthetic pathway to this compound.

Spectroscopic_Workflow cluster_precursors Precursors cluster_product Product cluster_analysis Spectroscopic Analysis Aminothiophenol 2-Aminothiophenol IR IR Aminothiophenol->IR NMR NMR Aminothiophenol->NMR MS MS Aminothiophenol->MS Glycolic_Acid Glycolic Acid Glycolic_Acid->IR Glycolic_Acid->NMR Glycolic_Acid->MS Benzothiazolylmethanol This compound Benzothiazolylmethanol->IR Benzothiazolylmethanol->NMR Benzothiazolylmethanol->MS Comparison Comparison IR->Comparison NMR->Comparison MS->Comparison caption Workflow for spectroscopic comparison.

Caption: Workflow for spectroscopic comparison.

References

A Comparative Biological Evaluation of Benzothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1][2][3] This guide provides a comparative overview of the biological performance of various benzothiazole-based compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data.

Anticancer Activity

Benzothiazole derivatives have exhibited potent cytotoxic effects against a wide array of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways critical for cancer cell proliferation and survival.[6][7]

Quantitative Data: In Vitro Cytotoxicity of Benzothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiourea Derivatives
N-bis-benzothiazolyl thiocarbamide derivative 3Leukemia (U-937)16.23 ± 0.81[4]
Semicarbazone Derivatives
Indole based hydrazine carboxamide scaffold 12Colon (HT-29)0.015[4]
2-hydroxybenzylidene containing semicarbazide 10Breast (MDA-MB-231)0.24 - 0.92[4]
Benzothiazole-2-thiol Derivatives
Compound 7eBreast (SKRB-3)0.0012[8]
Colon (SW620)0.0043[8]
Lung (A549)0.044[8]
Liver (HepG2)0.048[8]
Phenylacetamide Derivatives
Compound 4dPancreatic (BxPC-3)3.99[9]
Paraganglioma (PTJ64i)6.79[9]
Compound 4mPancreatic (AsPC-1)8.49[9]
Paraganglioma (PTJ64i)7.84[9]
Other Derivatives
Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine)Epidermoid Carcinoma (A431)Significant Inhibition[10][11]
Non-small cell lung (A549)Significant Inhibition[10][11]
Non-small cell lung (H1299)Significant Inhibition[10][11]
Phortress (NSC 710305)Breast (MCF-7)Potent Activity[12]
DF 203Breast (MCF-7)Potent Activity[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[13]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[2][12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]

Signaling Pathways in Benzothiazole-Induced Apoptosis

Several benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the modulation of critical signaling pathways.

anticancer_pathway Benzothiazole Benzothiazole Derivative (e.g., PB11) PI3K PI3K Benzothiazole->PI3K inhibition NFkB NF-κB Benzothiazole->NFkB inhibition CytochromeC Cytochrome c (release from mitochondria) Benzothiazole->CytochromeC induces AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation COX2_iNOS COX-2 / iNOS (Inflammatory Mediators) NFkB->COX2_iNOS Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of benzothiazole-induced apoptosis.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][12][14]

Quantitative Data: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microorganisms. A lower MIC value indicates stronger antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrids
Compound 4b (meta-nitro group)S. aureus3.90 - 15.63[4]
B. subtilis3.90 - 15.63[4]
E. coli3.90 - 15.63[4]
C. albicans3.90 - 15.63[4]
Benzothiazole Amide Derivatives
Compound A07S. aureus15.6[15]
E. coli7.81[15]
S. typhi15.6[15]
K. pneumoniae3.91[15]
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives
Compound 9d (p-fluorophenyl substituent)S. aureus4-10 (µmol/L)[10]
B. subtilis4-10 (µmol/L)[10]
C. pneumoniae4-10 (µmol/L)[10]
Thiazolidinone Derivatives
Compound 18P. aeruginosa (resistant strain)0.06 (mg/mL)[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Procedure:

  • Preparation of Microtiter Plates: A series of twofold dilutions of the benzothiazole compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard) is prepared.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[16]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Neuroprotective Effects

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][17] For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective properties.[17]

Experimental Data: Neuroprotective Activity of Benzothiazole Derivatives
Compound/DerivativeExperimental ModelObserved EffectReference
RiluzoleAmyotrophic Lateral Sclerosis (ALS)Used as a treatment due to its neuroprotective effects.[17]
Amidine 4H-3,1-benzothiazine derivatives (5b-d)Oxygen/glucose deprivation and reperfusion (OGD/R) in brain slicesReduced glutamate and LDH release.[18]
Glutamate- and 6-hydroxidopamine (6-OHDA)-induced cytotoxicity in neuroblastoma cellsSignificantly reduced cytotoxicity.[18]
Benzothiazole analogs (6b, 6c, 6d)H2O2 induced stress in U87 MG cell lineEnhanced neuronal cell viability and protected against ROS-mediated damage.[19][20]

Experimental Workflow for Evaluating Neuroprotective Agents

neuroprotection_workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, U87 MG) start->cell_culture neurotoxin Induce Neuronal Damage (e.g., Glutamate, 6-OHDA, H2O2) cell_culture->neurotoxin treatment Treatment with Benzothiazole Compound neurotoxin->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay ros_measurement Measure ROS Levels treatment->ros_measurement apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis ros_measurement->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General workflow for evaluating neuroprotective compounds.

Conclusion

The benzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data presented in this guide highlight the potential of benzothiazole derivatives as anticancer, antimicrobial, and neuroprotective agents. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to fully explore their clinical potential.

References

Rise of a New Guard: Novel Benzothiazole Derivatives Demonstrate Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized benzothiazole derivatives reveals significant antimicrobial efficacy against a range of bacterial and fungal pathogens, in some cases rivaling or exceeding the performance of standard antibiotics. These findings position benzothiazoles as a promising scaffold for the development of next-generation antimicrobial agents in the face of mounting antibiotic resistance.

Researchers are increasingly turning to the versatile benzothiazole core to develop new antimicrobial drugs. Recent studies highlight the potential of these novel derivatives, which have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This guide provides a comparative overview of their performance against established antimicrobial agents, details the experimental protocols used for their validation, and illustrates their mechanism of action.

Performance Against Key Pathogens: A Quantitative Comparison

The antimicrobial efficacy of novel benzothiazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method, which measures the lowest concentration of a substance required to inhibit the visible growth of a microorganism. The data presented below summarizes the MIC values of several recently developed benzothiazole compounds against common pathogens, benchmarked against standard antibiotics.

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Novel Benzothiazole Derivatives
Compound 41c (Isatin-benzothiazole hybrid)12.5 µg/mL3.1 µg/mL6.2 µg/mL-[1]
Compound 66c (Sulfonamide-benzothiazole)6.2 µg/mL3.1 µg/mL3.1 µg/mL-[1]
Amino-benzothiazole Schiff base (46a/46b)-15.62 µg/mL15.62 µg/mL-[1]
Benzothiazole Derivative 350 µg/mL25 µg/mL-100 µg/mL[2][3]
Benzothiazole Derivative 450 µg/mL25 µg/mL-100 µg/mL[2][3]
Compound A1Promising ActivityPromising Activity-Significant Activity[4][5]
Compound A2Promising ActivityPromising Activity-Significant Activity[4][5]
Compound A9Promising ActivityPromising Activity-Significant Activity[4][5]
Standard Antimicrobial Agents
Ciprofloxacin12.5 µg/mL12.5 µg/mL12.5 µg/mL-[1]
Chloramphenicol-3.1-6.2 µg/mL3.1-6.2 µg/mL-[1]
Sulphamethoxazole-3.1-6.2 µg/mL3.1-6.2 µg/mL-[1]
Amphotericin-B---Standard[4][5]

Unveiling the Mechanism: How Benzothiazoles Inhibit Microbial Growth

Benzothiazole derivatives exert their antimicrobial effects by targeting and inhibiting essential enzymes in bacteria, thereby disrupting critical cellular processes.[1][6] Molecular docking studies and enzymatic assays have identified several key targets.[2][4][5]

One of the primary mechanisms involves the inhibition of DNA gyrase , an enzyme crucial for DNA replication and repair.[1][6] By binding to this enzyme, benzothiazoles prevent the bacterial DNA from unwinding and replicating, ultimately leading to cell death.

Another significant target is dihydropteroate synthase (DHPS) , an enzyme involved in the folic acid synthesis pathway.[1][6][7] Folic acid is essential for the production of nucleotides, the building blocks of DNA. By blocking DHPS, these derivatives starve the bacteria of folic acid, halting their growth and proliferation.

Furthermore, some benzothiazole derivatives have been shown to inhibit dihydroorotase , an enzyme involved in pyrimidine biosynthesis, which is also necessary for DNA and RNA synthesis.[1][2][3][6]

G Potential Mechanisms of Action of Benzothiazole Derivatives cluster_0 Bacterial Cell cluster_1 DNA Synthesis & Replication cluster_2 Folic Acid Synthesis cluster_3 Pyrimidine Biosynthesis Benzothiazole Novel Benzothiazole Derivatives DNAGyrase DNA Gyrase Benzothiazole->DNAGyrase Inhibits DHPS Dihydropteroate Synthase (DHPS) Benzothiazole->DHPS Inhibits Dihydroorotase Dihydroorotase Benzothiazole->Dihydroorotase Inhibits DNA Bacterial DNA DNAGyrase->DNA Supercoiling/ Relaxation FolicAcid Folic Acid DHPS->FolicAcid Synthesis PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydroorotate Dihydroorotate Dihydroorotase->Dihydroorotate CarbamoylAspartate Carbamoyl Aspartate CarbamoylAspartate->Dihydroorotase G General Workflow for Antimicrobial Susceptibility Testing cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate Wells (Broth Method) A->D E Inoculate Agar Plate (Disk Diffusion) A->E B Prepare Antimicrobial Agent Dilutions (Broth Method) B->D C Impregnate Disks with Antimicrobial Agent (Disk Diffusion) F Place Antimicrobial Disks on Agar Surface C->F G Incubate at 37°C for 18-24h D->G E->F F->G H Visually Assess for Growth/ Turbidity in Wells G->H I Measure Zone of Inhibition Diameter (mm) G->I J Determine Minimum Inhibitory Concentration (MIC) H->J K Determine Susceptibility (Susceptible, Intermediate, Resistant) I->K

References

Comparative Docking Analysis of 1,3-Benzothiazol-2-ylmethanol Derivatives: An In-Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the virtual screening and comparative molecular docking of novel 1,3-benzothiazol-2-ylmethanol derivatives. This guide provides an overview of their potential as therapeutic agents, supported by available in-silico data, detailed experimental protocols, and workflow visualizations.

The 1,3-benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The introduction of a methanol group at the 2-position of the benzothiazole ring system offers a unique structural feature for further derivatization and interaction with biological targets. This guide focuses on the comparative analysis of this compound derivatives through molecular docking studies, providing insights into their potential binding affinities and mechanisms of action.

While direct comparative docking studies on a series of this compound derivatives are not extensively available in the current literature, this guide synthesizes available data from studies on structurally related compounds and provides a framework for conducting such comparative analyses.

Data Presentation: In-Silico Performance of Benzothiazole Derivatives

The following tables summarize the molecular docking results for various 1,3-benzothiazole derivatives against different protein targets. It is important to note that these are not direct comparisons of a homologous series of this compound derivatives due to the limited availability of such specific data. Instead, this compilation provides a broader perspective on the in-silico potential of the benzothiazole scaffold.

Table 1: Molecular Docking Scores of Benzothiazole Derivatives against Various Protein Targets

Compound ClassDerivative ExampleProtein TargetPDB IDDocking Score (kcal/mol)Reference
1,3-Benzothiazole-2-amineAnalogue A₁₄GABA-ATNot Specified-6.6[4][5]
1,3-Benzothiazole-2-amineAnalogue A₁₂GABA-ATNot Specified-6.1[4][5]
1,3-Benzothiazole-2-amineAnalogue A₉GABA-ATNot Specified-6.1[4][5]
Fused 1,3,4-OxadiazoleSPZ11Estrogen Receptor-alpha3ERT-165.72[6]
Fused 1,3,4-OxadiazoleSPZ10Estrogen Receptor-alpha3ERT-158.45[6]
Fused 1,3,4-OxadiazoleSPZ6Estrogen Receptor-alpha3ERT-148.23[6]
Azetidinone-bearingCompound 4bAcetylcholinesterase7D9O-11.27[7]
Azetidinone-bearingCompound 4iAcetylcholinesterase7D9O-11.21[7]

Table 2: Antimicrobial Activity and Docking Scores of Benzothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Docking Score (Moldock Score)Protein TargetPDB IDReference
Compound 3S. aureus50 - 200-5.02DihydroorotaseNot Specified[8][9]
Compound 4E. coli25 - 100Not ReportedDihydroorotaseNot Specified[8][9]
Compound 10B. subtilis25 - 200-5.02DihydroorotaseNot Specified[8][9]
Compound 12C. albicansModerate InhibitionNot ReportedNot DockedNot Applicable[8]
BTC-jS. aureus12.5Not ReportedDNA Gyrase3G75[1]
BTC-jB. subtilis6.25Not ReportedDNA Gyrase3G75[1]
BTC-jE. coli3.125Not ReportedDNA Gyrase3G75[1]
BTC-rP. aeruginosa6.25Not ReportedDNA Gyrase3G75[1]

Experimental Protocols: A Guide to Molecular Docking of Benzothiazole Derivatives

The following sections outline a generalized experimental protocol for performing molecular docking studies on this compound derivatives, based on methodologies reported in the literature for similar compounds.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using software such as MarvinSketch or ChemDraw. The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94) within a computational chemistry package like Spartan or Avogadro.[5] The prepared ligands are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes. This preparation is often performed using tools like AutoDockTools, Chimera, or the Protein Preparation Wizard in Schrödinger's Maestro.[5][10]

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Docking Execution: The prepared ligands are then docked into the defined grid box of the target protein using a docking program such as AutoDock Vina, Molegro Virtual Docker, or GLIDE.[5][6] The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity or docking score for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the interactions with the amino acid residues in the active site. Visualization tools like Discovery Studio Visualizer or PyMOL are used to analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.[5][10]

Mandatory Visualization

The following diagrams illustrate the typical workflows and conceptual relationships in the comparative docking studies of this compound derivatives.

G Experimental Workflow for Comparative Docking cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval & Refinement) protein_prep->grid_gen docking Molecular Docking (Running Simulations) grid_gen->docking results Result Analysis (Binding Energy & Pose Evaluation) docking->results visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results->visualization

Caption: A generalized workflow for in-silico comparative docking studies.

G Signaling Pathway Inhibition by Benzothiazole Derivatives Benzothiazole\nDerivative Benzothiazole Derivative Target Protein\n(e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) Benzothiazole\nDerivative->Target Protein\n(e.g., Kinase, Enzyme) Binding & Inhibition Signaling Pathway Signaling Pathway Target Protein\n(e.g., Kinase, Enzyme)->Signaling Pathway Modulation Cellular Response\n(e.g., Apoptosis, Anti-inflammation) Cellular Response (e.g., Apoptosis, Anti-inflammation) Signaling Pathway->Cellular Response\n(e.g., Apoptosis, Anti-inflammation) Leads to

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,3-Benzothiazol-2-ylmethanol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Based on data from related benzothiazole compounds, this chemical should be treated as hazardous.[1]

Potential Hazards Include:

  • Toxic if swallowed, in contact with skin, or inhaled.[2][3]

  • Causes serious eye irritation.[2][3]

  • Harmful to aquatic life.[2]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors.[1][4] Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles or a face shield.[4]
Protective Clothing A lab coat is required.[4]
Respiratory Protection May be required if there is a risk of generating dusts or aerosols; consult your institution's EHS office.
Step-by-Step Disposal Procedure

Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.[1] The primary and only acceptable method of disposal is through a licensed hazardous waste disposal company.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and securely sealed container.[1]

    • The container must be made of a material compatible with the chemical.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[1]

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.

    • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[1]

    • Access to the storage area should be restricted to authorized personnel only.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain (if trained): If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Cleanup: Place the absorbed material into a suitable container for hazardous waste disposal.[1]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup process.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill collect Collect waste in a designated, labeled, sealed container. ppe->collect storage Store in a cool, dry, well-ventilated, and secure area. collect->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill->ppe No evacuate Evacuate Area & Alert Supervisor/EHS spill->evacuate Yes contain Contain with inert absorbent material (if trained). evacuate->contain contain->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Benzothiazol-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Benzothiazol-2-ylmethanol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the SDSs of structurally similar compounds, including benzothiazole and its derivatives. It is imperative to handle this compound with caution and to consult with your institution's safety officer for any specific protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on data from related benzothiazole compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye and skin irritation.[1][2] Strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) Specification Source Compound Examples
Eye Protection Chemical safety goggles or face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).Benzothiazole, Ethyl imidazo[2,1-b][1][3]thiazole-6-carboxylate
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Benzothiazole
Skin and Body Protection Protective clothing, such as a lab coat. Ensure no exposed skin.Benzothiazole, Ethyl imidazo[2,1-b][1][3]thiazole-6-carboxylate
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[3]Benzothiazole

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Preparation
  • Engineering Controls : Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[3]

  • PPE Inspection : Before handling the chemical, thoroughly inspect all PPE for any signs of damage or degradation. Dispose of and replace any compromised equipment.

  • Review Emergency Procedures : Familiarize yourself with the location and operation of emergency equipment, including fire extinguishers, spill kits, and first aid supplies.

Handling
  • Avoid Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[4]

  • Avoid Inhalation : Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Safe Practices : Do not eat, drink, or smoke in the area where the chemical is handled.[1][2] Wash hands thoroughly after handling.[1]

  • Container Handling : Keep the container tightly closed when not in use.[3]

In Case of Exposure or Spill
  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.

  • Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2][3]

  • Spill : In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container : Use a dedicated, properly labeled, and sealed container for the chemical waste.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste and disposed of accordingly.

  • Disposal Method : Dispose of the chemical waste and contaminated materials through a licensed professional waste disposal service.[3] Do not dispose of it in the regular trash or pour it down the drain. The disposal must be in accordance with all applicable local, state, and federal regulations.

Safety and Handling Workflow

The following diagram illustrates the logical flow of the safety and handling procedures for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Work in Fume Hood prep2 Inspect PPE prep1->prep2 prep3 Review Emergency Procedures prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Close Container handle3->handle4 emergency1 Spill or Exposure Occurs handle3->emergency1 clean1 Decontaminate Work Area handle4->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency2 Follow First Aid/Spill Protocol emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3 emergency4 Report Incident emergency3->emergency4

References

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1,3-Benzothiazol-2-ylmethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.